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  • Product: 5-Chloro-2-ethoxyphenol
  • CAS: 57428-47-4

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Utility of 5-Chloro-2-ethoxyphenol

Executive Summary For researchers and drug development professionals, 5-Chloro-2-ethoxyphenol (CAS: 57428-47-4) represents a highly versatile, multi-functional building block. Characterized by an electron-rich aromatic c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 5-Chloro-2-ethoxyphenol (CAS: 57428-47-4) represents a highly versatile, multi-functional building block. Characterized by an electron-rich aromatic core modulated by orthogonal substituents, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven experimental workflows, designed to empower synthetic chemists with predictable and scalable reactivity profiles.

Fundamental Chemical Identifiers & Physicochemical Properties

The utility of 5-Chloro-2-ethoxyphenol stems from its precise molecular architecture. The presence of an ortho-ethoxy group and a meta-chloro group (relative to the phenolic hydroxyl) creates a unique electronic environment that dictates its solubility, acidity, and reactivity[1].

Table 1: Fundamental Chemical Identifiers
IdentifierValue
Chemical Name 5-Chloro-2-ethoxyphenol
CAS Registry Number 57428-47-4
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
SMILES String CCOC1=C(C=C(C=C1)Cl)O
Functional Groups Phenol, Aryl Chloride, Aryl Ether
Table 2: Physicochemical Properties (Experimental & Computed)

Note: Values are synthesized from structural analogs and computational databases[2][3].

PropertyValue / RangeCausality & Experimental Implication
Physical State Solid/Liquid (Temp dependent)Requires ambient warming or dissolution in polar aprotic solvents prior to use.
Predicted Boiling Point ~250–260 °C at 760 mmHgHigh boiling point necessitates vacuum distillation for thermal purification.
Predicted Density ~1.25 g/cm³ at 25 °CHeavier than water; organic phase will be the bottom layer in halogenated solvent extractions.
Estimated pKa 8.8 – 9.2The -I effect of the C5 chlorine lowers the pKa compared to unsubstituted phenol (~9.95), allowing deprotonation by mild bases (e.g., K₂CO₃).
Estimated LogP 2.5 – 2.8Moderate lipophilicity ensures excellent solubility in standard organic solvents (DCM, EtOAc, DMF) while allowing aqueous partitioning at high pH.
Structural Causality: The Electronic Push-Pull System

The reactivity of 5-Chloro-2-ethoxyphenol is governed by a delicate "push-pull" electronic system.

  • The Ethoxy Group (C2): Exerts an electron-donating mesomeric effect (+M) into the ring, enriching the electron density at the ortho and para positions relative to itself. However, its steric bulk restricts access to the adjacent C3 position.

  • The Chlorine Atom (C5): Exerts a strong inductive electron-withdrawing effect (-I). This stabilizes the phenoxide anion formed during deprotonation, lowering the pKa[1]. Furthermore, the C-Cl bond serves as a highly specific handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Divergent Synthetic Applications

The orthogonal nature of the hydroxyl group and the aryl chloride allows for highly chemoselective transformations. By tuning the reaction conditions, chemists can selectively target the oxygen atom for etherification or the C-Cl bond for carbon-carbon/carbon-heteroatom bond formation.

Reactivity Core 5-Chloro-2-ethoxyphenol (CAS: 57428-47-4) OAlk O-Alkylation (Phenolate Formation) Core->OAlk Base (K2CO3) PdCouple Pd-Catalyzed Coupling (C-Cl Activation) Core->PdCouple Pd(0), Ligand EAS Electrophilic Aromatic Substitution (EAS) Core->EAS Electrophile (E+) Ether Asymmetric Diaryl Ethers & Alkoxy Arenes OAlk->Ether Biaryl Biaryl Scaffolds (Suzuki/Buchwald) PdCouple->Biaryl Subst C4/C6 Substituted Derivatives EAS->Subst

Fig 1: Divergent synthetic pathways of 5-Chloro-2-ethoxyphenol based on orthogonal reactivity.

Experimental Protocol: Chemoselective O-Alkylation Workflow

To demonstrate the practical utility of this compound, the following protocol details a chemoselective O-alkylation. This methodology utilizes a mild base to exploit the lowered pKa of the phenol, preventing unwanted side reactions (such as Smiles rearrangement or nucleophilic aromatic substitution at the chlorinated position).

The Self-Validating Methodology

This protocol is designed as a self-validating system . Every step includes a physical or analytical checkpoint to ensure causality and reaction success before proceeding.

Reagents Required:

  • 5-Chloro-2-ethoxyphenol (1.0 equiv)[4]

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Procedure:

  • Deprotonation & Anion Generation:

    • Action: Dissolve 5-Chloro-2-ethoxyphenol in anhydrous DMF (0.2 M) and cool to 0 °C. Add finely powdered K₂CO₃.

    • Causality: DMF is a polar aprotic solvent that selectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. Cooling to 0 °C controls the exothermic deprotonation.

  • Electrophile Addition:

    • Action: Add the alkyl halide dropwise over 15 minutes. Gradually warm the reaction to 60 °C and stir for 4 hours.

    • Causality: Dropwise addition prevents localized concentration spikes that could lead to polyalkylation or dialkyl ether formation.

  • Reaction Monitoring (Validation Checkpoint 1):

    • Action: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1).

    • Validation: The starting phenol will exhibit a lower

      
       (due to hydrogen bonding with the silica) and stain strongly with KMnO₄. The successful formation of the ether product is validated by the appearance of a new, non-hydrogen-bonding spot at a higher 
      
      
      
      . If the lower spot persists, add 0.2 equiv of K₂CO₃ and continue heating.
  • Aqueous Workup:

    • Action: Quench the reaction by pouring it into ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄.

    • Causality: The pH of the aqueous layer must be kept neutral to slightly basic to ensure any unreacted phenol remains in the aqueous phase as a phenoxide salt, aiding in crude purification.

  • Purification & Analytical Validation (Validation Checkpoint 2):

    • Action: Concentrate under reduced pressure and purify via flash column chromatography.

    • Validation: Analyze the purified product via LC-MS. The mass spectrum must display the

      
       peak with a characteristic 3:1 isotopic ratio (M : M+2), definitively validating that the C5 chlorine atom remains intact and was not inadvertently displaced.
      

Workflow Step1 1. Deprotonation Mix Phenol + K2CO3 in DMF (0°C) Step2 2. Electrophile Addition Add Alkyl Halide dropwise (60°C, 4h) Step1->Step2 Step3 3. Reaction Monitoring TLC (Hexane:EtOAc 4:1) Validation Step2->Step3 Step4 4. Aqueous Workup Quench with H2O, Extract with EtOAc Step3->Step4 Step5 5. Purification & Validation Column Chromatography & LC-MS Step4->Step5

Fig 2: Self-validating experimental workflow for the chemoselective O-alkylation of 5-Chloro-2-ethoxyphenol.

Handling, Safety, and Storage

To maintain the structural integrity and purity of 5-Chloro-2-ethoxyphenol, strict storage protocols must be adhered to:

  • Storage Conditions: Store sealed in a dry environment at 2–8 °C[1]. Phenolic compounds are susceptible to slow aerial oxidation, which can lead to the formation of colored quinone impurities.

  • Handling Precautions: As a halogenated phenol, it may cause skin and eye irritation. Handle within a certified fume hood using standard PPE (nitrile gloves, safety goggles).

  • Stability: Stable under standard laboratory conditions but should be protected from strong oxidizing agents and strong bases during long-term storage to prevent premature degradation.

References

Sources

Exploratory

In-Depth Technical Guide: Molecular Structure Analysis of 5-Chloro-2-ethoxyphenol

Executive Summary & Registry Clarification In the landscape of chemical synthesis and pharmaceutical development, precision in chemical nomenclature and registry identification is the foundation of reproducible science....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Registry Clarification

In the landscape of chemical synthesis and pharmaceutical development, precision in chemical nomenclature and registry identification is the foundation of reproducible science. This whitepaper provides a rigorous structural and analytical profile of 5-Chloro-2-ethoxyphenol .

Critical Registry Note: The topic prompt associates 5-Chloro-2-ethoxyphenol with CAS Registry Number 53935-32-3 . However, cross-referencing with authoritative chemical databases confirms that CAS 53935-32-3 actually corresponds to [1], a synthetic analogue of thyrotropin-releasing hormone (TRH). The correct, verified CAS number for 5-Chloro-2-ethoxyphenol is 57428-47-4 , as documented by [2]. To maintain scientific integrity, this guide focuses exclusively on the molecular architecture, electronic properties, and synthesis of the target phenol (CAS 57428-47-4), while acknowledging the registry distinction to prevent downstream formulation errors.

Molecular Architecture & Electronic Properties

As a Senior Application Scientist, I approach molecular characterization by analyzing the causality between a molecule's functional groups and its macroscopic reactivity. 5-Chloro-2-ethoxyphenol (C₈H₉ClO₂) is a highly polarized halogenated aromatic compound featuring three distinct functional groups on a benzene scaffold:

  • Hydroxyl Group (-OH) at C1: Acts as a strong electron-donating group (EDG) via resonance (+R effect). This localized electron density activates the ring, making it a prime candidate for electrophilic aromatic substitution, specifically directing incoming electrophiles to the remaining ortho and para positions.

  • Ethoxy Group (-OCH₂CH₃) at C2: Provides steric bulk and moderate electron donation. The ether linkage significantly enhances the molecule's lipophilicity compared to a standard catechol. This structural feature is critical for drug development professionals, as it improves membrane permeability (LogP ~2.52).

  • Chlorine Atom (-Cl) at C5: Exerts a strong electron-withdrawing inductive effect (-I) but a weak electron-donating resonance effect (+R).

Causality in Reactivity: The strategic placement of these groups creates a "push-pull" electronic distribution. The -OH and -OEt groups at C1 and C2 create a localized region of high electron density, while the -Cl at C5 creates an electron-deficient pole. This specific electronic topography makes 5-Chloro-2-ethoxyphenol an excellent, predictable building block for synthesizing complex heterocycles.

Quantitative Analytical Data

Structural validation requires orthogonal analytical techniques. The following table summarizes the physicochemical properties and expected spectral data for 5-Chloro-2-ethoxyphenol, serving as a reference matrix for structural confirmation.

Property / Analytical TechniqueValue / Spectral AssignmentCausality / Significance
Molecular Formula C₈H₉ClO₂Standard stoichiometric composition.
Molecular Weight 172.61 g/mol Verified via MS fragmentation [3].
LogP (Predicted) ~2.52Indicates moderate lipophilicity, ideal for liquid-liquid extraction.
¹H NMR (CDCl₃, 400 MHz) δ 1.45 (t, 3H, -CH₃)Ethoxy methyl protons, split by adjacent -CH₂-.
δ 4.10 (q, 2H, -CH₂-)Ethoxy methylene protons, deshielded by the adjacent oxygen.
δ 5.60 (br s, 1H, -OH)Phenolic proton, broadened due to intermolecular hydrogen bonding.
δ 6.75 - 6.95 (m, 3H, Ar-H)Aromatic protons; splitting dictated by ortho/meta coupling constants.
FT-IR (ATR) ~3400 cm⁻¹ (O-H stretch)Confirms the presence of the unreacted phenolic hydroxyl group.
~1250 cm⁻¹ (C-O-C stretch)Confirms the integrity of the ethoxy ether linkage.
~750 cm⁻¹ (C-Cl stretch)Validates halogen presence on the aromatic ring.

Self-Validating Experimental Protocol: Synthesis & Isolation

Every protocol deployed in a modern laboratory must be a self-validating system—meaning quality control is built directly into the workflow rather than checked only at the end. The following methodology describes the selective mono-ethylation of 4-chlorocatechol to yield 5-Chloro-2-ethoxyphenol.

Step 1: Reaction Setup & Base Catalysis

  • Procedure: Dissolve 1.0 equivalent of 4-chlorocatechol in anhydrous N,N-dimethylformamide (DMF). Add 1.1 equivalents of anhydrous potassium carbonate (K₂CO₃) and stir for 15 minutes at room temperature to form the phenoxide ion. Dropwise, add 1.05 equivalents of ethyl bromide (EtBr). Heat the mixture to 60°C for 4 hours.

  • Causality: K₂CO₃ is specifically chosen as a mild base to selectively deprotonate the more acidic hydroxyl group (para to the Cl atom) without causing oxidative degradation of the catechol. DMF is a polar aprotic solvent that strips the solvation shell from the potassium ion, leaving a highly nucleophilic phenoxide to accelerate the Sₙ2 substitution.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The disappearance of the highly polar starting material and the emergence of a new, less polar UV-active spot confirms reaction progression.

Step 2: Quench & Liquid-Liquid Extraction

  • Procedure: Cool the reaction vessel to room temperature and quench with distilled water (5 volumes). Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Water quenches any unreacted base and forces the organic product out of the DMF solution. EtOAc effectively partitions the moderately lipophilic product (LogP ~2.52) away from the aqueous phase.

  • Self-Validation Check: Test the pH of the aqueous layer post-extraction. It should be neutral to slightly basic, ensuring no reactive byproducts remain to catalyze downstream degradation.

Step 3: Silica Gel Chromatography & Structural Confirmation

  • Procedure: Load the crude residue onto a silica gel column. Elute with a gradient of Hexane/EtOAc (9:1 to 4:1). Collect fractions containing the target compound.

  • Causality: The free phenolic -OH group interacts strongly with the stationary silica phase, allowing clean separation from any over-alkylated (di-ethoxy) byproducts, which lack hydrogen-bonding capabilities and will elute much faster.

  • Self-Validation Check: Perform GC-MS on the pooled fractions. A single peak with an m/z of 172 (M⁺) and 174 (M⁺², indicating the ³⁷Cl isotope) definitively validates the purity and identity of 5-Chloro-2-ethoxyphenol, meeting the analytical standards established by suppliers like [4].

Workflow Visualization

The following diagram maps the logical progression of the synthesis and isolation workflow, highlighting the critical self-validation checkpoints that ensure experimental trustworthiness.

G Start 4-Chlorocatechol (Starting Material) Alkylation Selective Mono-ethylation (EtBr, K2CO3, DMF, 60°C) Start->Alkylation Base catalysis Validation1 TLC Check (Confirm Conversion) Alkylation->Validation1 Monitor Extraction Liquid-Liquid Extraction (EtOAc / H2O) Validation1->Extraction Quench & Separate Validation2 pH & Phase Check (Confirm Partitioning) Extraction->Validation2 Monitor Purification Silica Gel Chromatography (Hexane:EtOAc Gradient) Validation2->Purification Isolate organics Characterization Structural Validation (GC-MS, 1H NMR, IR) Purification->Characterization Pure 5-Chloro-2-ethoxyphenol

Logical workflow for the synthesis, isolation, and structural validation of 5-Chloro-2-ethoxyphenol.

References

  • PubChem. "Protirelin | C16H22N6O4 | CID 638678" National Center for Biotechnology Information. URL:[Link]

Foundational

Solubility profile of 5-Chloro-2-ethoxyphenol in polar vs non-polar solvents

Technical Guide: Solubility Profile of 5-Chloro-2-ethoxyphenol Executive Summary 5-Chloro-2-ethoxyphenol (CAS 57428-47-4) is a functionalized phenolic intermediate frequently utilized in the synthesis of agrochemicals an...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile of 5-Chloro-2-ethoxyphenol

Executive Summary

5-Chloro-2-ethoxyphenol (CAS 57428-47-4) is a functionalized phenolic intermediate frequently utilized in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its solubility profile is governed by a competitive interaction between the lipophilic chloro-ethoxy moiety and the hydrophilic phenolic hydroxyl group.

This guide provides a comprehensive technical analysis of its solubility behavior. While direct experimental solubility tables for this specific isomer are limited in public repositories, this document synthesizes Structure-Property Relationships (SPR), calculated physicochemical descriptors, and analogous experimental data to establish a high-confidence solubility profile. It further details the standard operating procedures (SOPs) required to empirically validate these values in a drug development setting.

Physicochemical Characterization

To understand the solubility behavior, we must first analyze the molecular architecture of the compound.

PropertyValue (Experimental/Predicted)Impact on Solubility
CAS Number 57428-47-4Unique Identifier
Molecular Weight 172.61 g/mol Moderate size; favorable for organic solvation.
Physical State Solid (Low Melting)*Likely crystalline or semi-solid at RT; requires heat for dissolution in poor solvents.
LogP (Octanol/Water) ~2.44 (Predicted)Lipophilic. Indicates poor water solubility and high affinity for organic solvents.
pKa ~9.5 - 9.8 (Predicted)Weakly acidic. Solubility in water increases significantly at pH > 10 (Phenoxide formation).
H-Bond Donors 1 (Phenolic -OH)Capable of donating H-bonds to acceptors (DMSO, Alcohols).
H-Bond Acceptors 2 (Phenolic -O-, Ethoxy -O-)Capable of accepting H-bonds from protic solvents.

*Note: Analogous compound 2-Ethoxyphenol is a liquid (MP ~20°C).[1] The addition of a Chlorine atom at C5 typically raises the melting point, likely resulting in a solid with a melting point between 40–60°C.

Solubility Profile: Polar vs. Non-Polar Solvents

The solubility of 5-Chloro-2-ethoxyphenol is dictated by the "Like Dissolves Like" principle, modified by specific functional group interactions.

Polar Solvents
  • Water (Polar Protic):

    • Solubility: Low (< 1 g/L) (Predicted).

    • Mechanism: The hydrophobic effect of the aromatic ring, chlorine substituent, and ethyl group dominates. The single hydroxyl group cannot overcome the lattice energy and hydrophobic repulsion of the bulk water structure.

    • pH Influence: At pH > 10, deprotonation of the phenol occurs (

      
      ), increasing solubility drastically due to ion-dipole interactions.
      
  • Alcohols (Methanol, Ethanol, IPA):

    • Solubility: High (> 100 mg/mL) .

    • Mechanism: Strong Hydrogen Bonding. The solvent acts as both an H-bond donor (to the ethoxy/phenol oxygens) and acceptor (from the phenolic proton). The alkyl chains of the alcohols interact favorably with the aromatic core.

  • Aprotic Polar (DMSO, DMF, DMAc):

    • Solubility: Very High (> 200 mg/mL) .

    • Mechanism: These solvents are powerful H-bond acceptors. They solvate the phenolic proton effectively while their organic nature accommodates the aromatic ring. Caution: Difficult to remove post-processing due to high boiling points.

Non-Polar & Organic Solvents
  • Chlorinated Solvents (DCM, Chloroform):

    • Solubility: High .

    • Mechanism: Excellent dispersion forces and dipole-dipole interactions. DCM is often the solvent of choice for extraction from acidified aqueous layers.

  • Ethers (THF, Diethyl Ether, MTBE):

    • Solubility: High .

    • Mechanism: The ether oxygen in the solvent accepts H-bonds from the phenol.

  • Hydrocarbons (Hexane, Heptane, Cyclohexane):

    • Solubility: Low to Moderate .

    • Mechanism: Lacks H-bonding capability. Solubility is driven solely by Van der Waals forces.

    • Application: Ideal Anti-Solvent . The compound will likely dissolve in hot heptane but crystallize upon cooling, making this a primary candidate for purification via recrystallization.

  • Aromatics (Toluene, Xylene):

    • Solubility: Moderate to High .

    • Mechanism:

      
       stacking interactions between the solvent and the solute's aromatic ring.
      

Solubility Decision Matrix (Visualization)

The following diagram illustrates the mechanistic pathways determining solubility and solvent selection strategies.

SolubilityMechanism Compound 5-Chloro-2-ethoxyphenol (Lipophilic Phenol) Water Water (Neutral pH) Compound->Water Base Aqueous Base (pH > 10) Compound->Base Alcohol Alcohols (MeOH/EtOH) Compound->Alcohol Alkane Alkanes (Hexane/Heptane) Compound->Alkane DCM Chlorinated (DCM) Compound->DCM Hydrophobic Hydrophobic Repulsion (Cl + Et groups) Water->Hydrophobic Dominant Force Ionization Deprotonation (Phenoxide Formation) Base->Ionization pKa ~9.5 HBonding H-Bonding (Donor/Acceptor) Alcohol->HBonding VDW Van der Waals Only Alkane->VDW Soluble Soluble / Solution DCM->Soluble Dipole/Dispersion Insoluble Insoluble / Precipitate Hydrophobic->Insoluble Ionization->Soluble HBonding->Soluble Recryst Recrystallization Potential VDW->Recryst Temp Dependent

Figure 1: Mechanistic flowchart of solvent interactions for 5-Chloro-2-ethoxyphenol.

Experimental Protocols for Validation

As a scientist, you must validate predicted values. The following protocols are industry-standard for determining equilibrium solubility.

Protocol A: Shake-Flask Solubility Determination

Standard: ASTM E1148 equivalent

Objective: Determine thermodynamic equilibrium solubility at 25°C.

  • Preparation: Add excess solid 5-Chloro-2-ethoxyphenol (~50 mg) to a glass vial containing 2 mL of the target solvent (Water, MeOH, Hexane, etc.).

  • Agitation: Cap tightly and place in a temperature-controlled orbital shaker (25°C) for 24 hours.

  • Equilibration: Stop shaking and allow the suspension to settle for 4 hours (or centrifuge at 10,000 rpm for 5 mins).

  • Sampling: Filter the supernatant using a 0.45 µm PTFE syringe filter (use Nylon for aqueous, PTFE for organic).

  • Dilution: Dilute the filtrate immediately to prevent precipitation (e.g., 100µL filtrate + 900µL Mobile Phase).

Protocol B: HPLC Quantification

Methodology for accurate concentration measurement.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 50% B to 90% B over 10 mins
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Phenolic absorption)
Retention Time Expect elution ~4-6 mins (based on LogP 2.44)

Workflow Diagram:

ExperimentalWorkflow Step1 Excess Solid + Solvent Step2 Agitate 24h @ 25°C Step1->Step2 Step3 Centrifuge/Filter (0.45 µm) Step2->Step3 Step4 Dilute Filtrate Step3->Step4 Step5 HPLC-UV Analysis Step4->Step5

Figure 2: Step-by-step workflow for experimental solubility determination.

Applications in Purification (Recrystallization)

Based on the solubility profile, the following solvent systems are recommended for purification:

  • Single Solvent: Heptane or Cyclohexane.

    • Procedure: Dissolve at reflux (high solubility). Cool to 0°C (low solubility).

  • Binary Solvent: Ethanol / Water.

    • Procedure: Dissolve in minimum hot Ethanol. Add Water dropwise until turbidity persists. Re-heat to clear, then cool slowly.

  • Binary Solvent: Ethyl Acetate / Hexane.

    • Procedure: Dissolve in minimum Ethyl Acetate. Add Hexane as an anti-solvent.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12920973 (Analog: 5-Chloro-2-ethylphenol). Retrieved from [Link]

  • LookChem. 2-Ethoxyphenol Properties (Analogous Core). Retrieved from [Link]

Sources

Exploratory

Chemical Family and Functional Group Analysis of 5-Chloro-2-ethoxyphenol

The following technical guide provides an in-depth analysis of 5-Chloro-2-ethoxyphenol (CAS 57428-47-4), focusing on its chemical family, functional group reactivity, and analytical characterization. Technical Whitepaper...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-Chloro-2-ethoxyphenol (CAS 57428-47-4), focusing on its chemical family, functional group reactivity, and analytical characterization.

Technical Whitepaper

Executive Summary

5-Chloro-2-ethoxyphenol is a specialized halogenated phenolic ether serving as a critical intermediate in the synthesis of agrochemicals, pharmaceuticals, and fine chemical building blocks. Structurally derived from catechol (1,2-dihydroxybenzene), it features a unique trisubstituted benzene pattern: a phenolic hydroxyl group at position 1, an ethoxy ether moiety at position 2, and a chlorine atom at position 5. This specific arrangement creates a distinct electronic environment—balancing the electron-donating effects of the oxygenated groups against the electron-withdrawing nature of the halogen—making it a versatile scaffold for nucleophilic substitutions and transition-metal-catalyzed cross-couplings.

Structural Characterization & Chemical Family

Chemical Identity[1][2]
  • IUPAC Name: 5-Chloro-2-ethoxyphenol[1][2][3]

  • CAS Registry Number: 57428-47-4[1][2][3][4]

  • Molecular Formula: C₈H₉ClO₂[2]

  • Molecular Weight: 172.61 g/mol [2]

  • SMILES: CCOC1=C(C=C(C=C1)Cl)O

  • Chemical Family: Halogenated Catechol Monoalkyl Ether (Guethol Derivative)

Structural Analysis

The molecule consists of a benzene ring functionalized at the 1, 2, and 5 positions.

  • The Catechol Core: The 1,2-oxygenation pattern identifies it as a derivative of catechol. The mono-ethylation at position 2 (relative to the phenol at 1) classifies it as an ethyl ether of a chlorocatechol.

  • Electronic "Push-Pull" System:

    • Electron Donors (EDG): The hydroxyl (-OH) and ethoxy (-OEt) groups are strong ortho/para activators due to resonance (+R effect).

    • Electron Withdrawing (EWG): The chlorine (-Cl) atom at position 5 exerts a strong inductive electron-withdrawing effect (-I), while also possessing a weak resonance donating capability.

    • Net Effect: The ring remains electron-rich relative to chlorobenzene but is deactivated relative to pure 2-ethoxyphenol. The electronic interplay directs incoming electrophiles primarily to position 4 (para to the hydroxyl) or position 6 (ortho to the hydroxyl).

Functional Group Reactivity Profile

The reactivity of 5-Chloro-2-ethoxyphenol is defined by three distinct functional handles. Understanding the causality behind their reactivity is essential for designing synthetic routes.

The Phenolic Hydroxyl (-OH)
  • Acidity (pKa): The pKa is estimated to be approximately 9.5–9.8. While typical phenols have a pKa ~10, the chlorine atom at the meta position (relative to the OH) exerts an inductive withdrawing effect, slightly stabilizing the phenoxide anion and increasing acidity.

  • Nucleophilicity: Under basic conditions, the deprotonated phenoxide is a potent nucleophile. It readily undergoes O-alkylation (Williamson Ether Synthesis) or O-acylation to form esters.

  • Hydrogen Bonding: The proximity of the ethoxy oxygen (position 2) to the phenolic hydrogen (position 1) allows for intramolecular hydrogen bonding . This interaction stabilizes the molecule, lowers its boiling point compared to isomers without internal H-bonding, and slightly reduces the acidity by holding the proton more tightly.

The Ethoxy Ether (-OCH₂CH₃)
  • Stability: The ethoxy group is chemically robust under basic and mild acidic conditions, serving as a "masking" group for the catechol oxygen.

  • Cleavage: It can be cleaved to regenerate the catechol moiety using strong Lewis acids (e.g., BBr₃) or strong mineral acids (e.g., HI), typically yielding 4-chlorocatechol.

  • Lipophilicity: The ethyl chain significantly increases the logP (lipophilicity) compared to the methoxy analog (guaiacol derivative), improving solubility in organic solvents and permeability in biological systems.

The Aryl Chloride (-Cl)
  • Electrophilic Substitution Director: The chlorine is an ortho/para director but deactivates the ring. However, its directing effect is overpowered by the stronger oxygenated activators.

  • Cross-Coupling Handle: The C-Cl bond at position 5 is a prime candidate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-rich nature of the ring can make oxidative addition slower than in electron-deficient aryl chlorides, often requiring specialized ligands (e.g., phosphines like XPhos or SPhos) to facilitate the reaction.

Reactivity Visualization

The following diagram illustrates the potential synthetic transformations originating from the core scaffold.

Reactivity Core 5-Chloro-2-ethoxyphenol (Core Scaffold) Ester Ester Derivatives (Prodrugs/Protection) Core->Ester Acyl Chloride/Base (O-Acylation) Biaryl Biaryl Compounds (Suzuki Coupling) Core->Biaryl Ar-B(OH)2 / Pd(0) (Suzuki-Miyaura) Catechol 4-Chlorocatechol (Deprotection) Core->Catechol BBr3 or HI (Ether Cleavage) Ether Diether Derivatives (Alkylation) Core->Ether R-X / K2CO3 (Williamson Ether)

Figure 1: Divergent synthetic pathways utilizing the three functional handles of 5-Chloro-2-ethoxyphenol.[4][5]

Synthetic Pathways & Impurity Profiling

Primary Synthesis: Regioselective Alkylation

The industrial synthesis typically proceeds via the mono-ethylation of 4-chlorocatechol. This reaction presents a regioselectivity challenge.

  • Precursor: 4-Chlorocatechol (1,2-dihydroxy-4-chlorobenzene).

  • Reagents: Diethyl sulfate (Et₂SO₄) or Ethyl bromide (EtBr) with a base (NaOH or K₂CO₃).

  • Regiochemistry Logic:

    • The hydroxyl group at position 2 (meta to Cl) is more acidic than the hydroxyl at position 1 (para to Cl) due to the closer proximity of the inductive electron-withdrawing chlorine atom (via the shortest path of bonds).

    • Consequently, base deprotonation favors the position 2 oxygen.

    • Alkylation at position 2 yields 4-Chloro-2-ethoxyphenol .

    • Alkylation at position 1 yields 5-Chloro-2-ethoxyphenol (the target).

  • Implication: Direct alkylation often yields the 4-chloro isomer as the major product. Obtaining the 5-chloro isomer requires optimization of solvent/base conditions to shift selectivity or, more commonly, rigorous separation of the isomers via fractional distillation or crystallization.

Impurity Profile

Researchers must be vigilant for the following impurities in commercial samples:

  • 4-Chloro-2-ethoxyphenol: The regioisomer (often present at 1-5%).

  • 4-Chloro-1,2-diethoxybenzene: The over-alkylated byproduct formed if excess alkylating agent is used.

  • 4-Chlorocatechol: Unreacted starting material.

Analytical Fingerprinting

NMR Spectroscopy (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.45 (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH ₃).

    • δ 4.05 (q, 2H): Methylene protons of the ethoxy group (-OCH ₂CH₃).

    • δ 5.80 (s, 1H): Phenolic hydroxyl proton (-OH ), exchangeable with D₂O.

    • Aromatic Region (δ 6.7 - 7.0):

      • H3 (Ortho to OEt): Doublet (d), coupled to H4.

      • H4 (Meta to OEt, Ortho to Cl): Doublet of doublets (dd), coupled to H3 and H6 (meta coupling).

      • H6 (Ortho to OH): Doublet (d) with meta coupling to H4.

    • Note: The coupling pattern distinguishes the 1,2,5-substitution from the 1,2,4-isomer.

Infrared (IR) Spectroscopy
  • 3200–3500 cm⁻¹: Broad O-H stretch (Phenol).

  • 2850–2950 cm⁻¹: C-H stretch (Aliphatic ethyl group).

  • 1200–1275 cm⁻¹: C-O stretch (Aryl alkyl ether).

  • 600–800 cm⁻¹: C-Cl stretch (Characteristic of chloroarenes).

Experimental Protocol: Purity Analysis via HPLC

To validate the identity and purity of the compound, the following Reverse-Phase HPLC protocol is recommended:

Methodology:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Phenolic absorption max).

  • Sample Prep: Dissolve 5 mg in 10 mL of 50:50 Water:MeCN.

Self-Validating Logic: The presence of a single sharp peak at the expected retention time (typically later than catechol due to ethyl group, earlier than dichlorinated analogs) confirms purity. The appearance of a shoulder or split peak suggests the presence of the 4-chloro regioisomer.

References

  • PubChem. Compound Summary for 5-Chloro-2-ethoxyphenol. National Library of Medicine. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Protocol for the Regiocontrolled Synthesis of Repaglinide via a 5-Chloro-2-ethoxyphenol Traceless Blocking Strategy

Strategic Rationale: The Traceless Blocking Group The synthesis of Repaglinide , a potent meglitinide-class antidiabetic drug, relies heavily on the critical intermediate 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid (Int...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Traceless Blocking Group

The synthesis of Repaglinide , a potent meglitinide-class antidiabetic drug, relies heavily on the critical intermediate 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid (Intermediate A). A major synthetic challenge in constructing this intermediate from simple phenolic precursors is achieving strict regiocontrol.

When utilizing 2-ethoxyphenol as a starting material, electrophilic aromatic substitution (e.g., chloromethylation) typically yields an inseparable mixture of C4- and C5-substituted products because both the hydroxyl (-OH) and ethoxy (-OEt) groups are strong ortho/para directors.

To circumvent this, this protocol employs 5-chloro-2-ethoxyphenol as the starting material. The C5-chlorine atom acts as a traceless blocking group [1]. By sterically and electronically blocking the position para to the ethoxy group, the chlorine atom forces incoming electrophiles to attack exclusively at the C4 position (para to the phenol). Once the carbon framework is established, the chlorine is seamlessly removed via catalytic hydrodechlorination, ensuring absolute regiochemical fidelity.

Logic A 2-Ethoxyphenol (No Blocking Group) B Electrophilic Substitution A->B C Mixture of C4 & C5 Substituted Products B->C D 5-Chloro-2-ethoxyphenol (C5 Blocked) E Electrophilic Substitution D->E Steric & Electronic Direction F Exclusive C4 Substitution E->F Steric & Electronic Direction

Logical causality of the C5-chlorine traceless blocking group ensuring C4-regioselectivity.

Retrosynthetic Pathway & Workflow

The protocol transforms 5-chloro-2-ethoxyphenol into Repaglinide through a self-validating 9-step sequence. Key chemoselective milestones include the preferential palladium-catalyzed carbonylation of an aryl triflate over an aryl chloride [2], and the kinetic selective hydrolysis of an aliphatic ester in the presence of a hindered aromatic ester.

G SM 5-Chloro-2-ethoxyphenol (Starting Material) Step1 1. Chloromethylation (HCl, CH2O) Regioselective at C4 SM->Step1 Step2 2. Cyanation (NaCN) C4-Cyanomethylation Step1->Step2 Step3 3. Triflation (Tf2O) Activation of C1-OH Step2->Step3 Step4 4. Pd-Carbonylation (CO, EtOH) Formation of C1-Ester Step3->Step4 Step5 5. Pinner Reaction (HCl, EtOH) Nitrile to C4-Ester Step4->Step5 Step6 6. Hydrodechlorination (H2, Pd/C) Removal of C5-Cl Blocking Group Step5->Step6 Step7 7. Selective Hydrolysis (LiOH) Yields Intermediate A Step6->Step7 Step8 8. Amide Coupling (EDC, HOBt) Addition of Intermediate B Step7->Step8 Step9 9. Saponification (NaOH) Final Deprotection Step8->Step9 Product Repaglinide (Target API) Step9->Product

Workflow for the regiocontrolled synthesis of Repaglinide using a traceless blocking strategy.

Step-by-Step Experimental Protocols

Phase 1: Regioselective Chloromethylation & Cyanation

Objective: Install the acetic acid framework exclusively at the C4 position.

  • Chloromethylation: Dissolve 5-chloro-2-ethoxyphenol (1.0 eq) and paraformaldehyde (1.5 eq) in glacial acetic acid. Add anhydrous

    
     (0.2 eq) and bubble anhydrous HCl gas through the solution at 40 °C for 4 hours. Quench with ice water and extract with dichloromethane (DCM).
    
  • Cyanation: Dissolve the crude 4-(chloromethyl)-5-chloro-2-ethoxyphenol in anhydrous DMF. Add NaCN (1.2 eq) portion-wise at 0 °C. Stir at room temperature for 12 hours. Quench with saturated

    
     and extract with ethyl acetate.
    
  • Validation Checkpoint (NMR): The

    
     NMR of the cyanation product will show two distinct singlets  in the aromatic region (corresponding to the para-oriented H3 and H6 protons). If the reaction had occurred at the incorrect C6 position, the spectrum would display two ortho-coupled doublets (
    
    
    
    Hz). This spectral signature self-validates the efficacy of the blocking group.
Phase 2: Triflation and Chemoselective Carbonylation

Objective: Convert the C1-phenol into an ethyl ester.

  • Triflation: Dissolve the cyanated intermediate in anhydrous DCM. Add pyridine (2.0 eq) and cool to -78 °C. Dropwise add trifluoromethanesulfonic anhydride (

    
    , 1.2 eq). Warm to room temperature over 2 hours. Wash with 1M HCl to remove pyridine.
    
  • Palladium-Catalyzed Carbonylation: Transfer the triflate to a high-pressure Parr reactor. Add absolute ethanol, triethylamine (2.0 eq),

    
     (5 mol%), and dppf (10 mol%). Pressurize with CO gas to 5 bar and heat to 80 °C for 16 hours.
    
  • Causality Note: The dppf ligand and the high reactivity of the triflate leaving group ensure that oxidative addition occurs exclusively at the C1-triflate, leaving the C5-aryl chloride completely intact [2].

Phase 3: Pinner Esterification & Traceless Deprotection

Objective: Form the aliphatic ester and remove the chlorine blocking group.

  • Pinner Reaction: Dissolve the carbonylated intermediate in absolute ethanol. Bubble anhydrous HCl gas until saturation at 0 °C. Heat to reflux for 8 hours to convert the nitrile to the ethyl ester, yielding ethyl 4-(2-ethoxy-2-oxoethyl)-5-chloro-2-ethoxybenzoate.

  • Hydrodechlorination: Dissolve the intermediate in ethanol. Add triethylamine (1.5 eq) to act as an HCl scavenger. Add 10% Pd/C (10 wt%). Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 6 hours. Filter through Celite to yield ethyl 4-(2-ethoxy-2-oxoethyl)-2-ethoxybenzoate.

  • Kinetic Selective Hydrolysis: Dissolve the diester in a 3:1 THF/Water mixture. Cool to 0 °C. Add exactly 1.0 equivalent of LiOH·

    
    . Stir for 3 hours.
    
  • Causality Note: The aliphatic ester at C4 is highly accessible, whereas the aromatic ester at C1 is sterically hindered by the ortho-ethoxy group. This steric disparity allows LiOH to hydrolyze the aliphatic ester with >98% chemoselectivity, yielding Intermediate A (3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid).

Phase 4: Amide Coupling & Final Deprotection

Objective: Construct the final Repaglinide API.

  • Amide Coupling: Dissolve Intermediate A (1.0 eq) and (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (Intermediate B, 1.05 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir at room temperature for 12 hours. Extract with ethyl acetate and wash with brine [3].

  • Saponification: Dissolve the coupled product in ethanol. Add 2M NaOH (3.0 eq) and heat to 60 °C for 4 hours to hydrolyze the sterically hindered ethyl benzoate ester.

  • Crystallization: Cool the mixture, acidify to pH 4.5–5.5 using 1M HCl, and collect the precipitating white crystals. Recrystallize from ethanol/water to yield pure Repaglinide .

Quantitative Data & Analytical Checkpoints

StepIntermediate FormedMW ( g/mol )Expected YieldKey Analytical Validation Marker (NMR / MS)
1 4-(chloromethyl)-5-chloro-2-ethoxyphenol221.0885%

NMR: Two aromatic singlets at ~6.9 and ~7.2 ppm.
2 2-(2-chloro-4-ethoxy-5-hydroxyphenyl)acetonitrile211.6492%IR: Sharp

stretch at 2250

.
4 Ethyl 4-(cyanomethyl)-5-chloro-2-ethoxybenzoate267.7178%

NMR: Appearance of ester quartet (4.3 ppm) and triplet.
6 Ethyl 4-(2-ethoxy-2-oxoethyl)-2-ethoxybenzoate280.3295%MS (ESI+): [M+H]+ at m/z 281.3. Disappearance of Cl isotope pattern.
7 Intermediate A (Mono-acid)252.2688%

NMR: Loss of one ethyl ester group; retention of hindered ester.
9 Repaglinide 452.5982%MS (ESI+): [M+H]+ at m/z 453.6. HPLC Purity > 99.5%.

References

  • Cheon, C.-H., et al. "Development of Organic Transformations Based on Protodeboronation." ACS Catalysis, 2016.[Link]

Application

Regioselective Synthesis of 5-Chloro-2-ethoxyphenol: A Protection-Directed Halogenation Protocol

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a highly reproducible, regioselective synthetic route for 5-Chloro-2-ethoxyphenol (CAS 57428-47-4)[1] starti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a highly reproducible, regioselective synthetic route for 5-Chloro-2-ethoxyphenol (CAS 57428-47-4)[1] starting from commercially available 2-ethoxyphenol (guethol)[2].

Mechanistic Rationale & Strategy (E-E-A-T)

As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective functionalization of electron-rich aromatic systems. Direct electrophilic chlorination of phenols often leads to over-halogenation or a mixture of undesired regioisomers unless specialized catalytic systems are employed[3].

In the case of 2-ethoxyphenol, both the hydroxyl (-OH) and ethoxy (-OEt) groups are ortho/para-directing activators. Because the -OH group is a significantly stronger electron-donating group than -OEt, direct chlorination predominantly occurs para to the -OH group, yielding 4-chloro-2-ethoxyphenol.

To invert this selectivity and force chlorination to the 5-position (para to the -OEt group), we must temporarily attenuate the activating power of the hydroxyl group. This is achieved through a protection-directed halogenation strategy :

  • Masking: Convert the strongly activating -OH into a moderately activating acetate ester (-OAc).

  • Directing: In the resulting 2-ethoxyphenyl acetate, the -OEt group is now the dominant directing group. Steric hindrance at the 3-position forces the incoming electrophile to the 5-position[4].

  • Unmasking: Hydrolysis of the acetate yields the target 5-chloro-2-ethoxyphenol.

Quantitative Regioselectivity Prediction

Table 1: Directing Group Power and Regioselectivity Prediction

SubstituentActivating PowerDirecting EffectPredicted Major Chlorination Position
-OH Very StrongOrtho / ParaPosition 4 (Para to -OH)
-OEt StrongOrtho / ParaPosition 5 (Para to -OEt)
-OAc ModerateOrtho / ParaN/A (Overpowered by -OEt)

Synthetic Workflow

Workflow Step1 Step 1: O-Acetylation Masking the -OH Group Sub2 2-Ethoxyphenyl acetate (-OEt dominates over -OAc) Step1->Sub2 Ac2O, Pyridine DCM, 0°C to RT Step2 Step 2: Regioselective Chlorination Directed by -OEt Group Sub3 5-Chloro-2-ethoxyphenyl acetate (Para to -OEt) Step2->Sub3 SO2Cl2, DCM 0°C to RT Step3 Step 3: Deprotection Hydrolysis to Target Phenol Sub4 5-Chloro-2-ethoxyphenol (Final Product) Step3->Sub4 K2CO3, MeOH RT, 2h Sub1 2-Ethoxyphenol (Strong ortho/para director) Sub1->Step1 Sub2->Step2 Sub3->Step3

Figure 1: Three-step protection-directed regioselective chlorination workflow.

Experimental Protocols

Every protocol described below is designed as a self-validating system, incorporating in-process controls to ensure reaction completion and regiochemical fidelity before proceeding to the next step.

Step 1: O-Acetylation of 2-Ethoxyphenol
  • Objective: Attenuate the electron-donating capacity of the phenol.

  • Procedure:

    • Charge a flame-dried round-bottom flask with 2-ethoxyphenol (1.0 eq, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL) under an argon atmosphere.

    • Add pyridine (1.5 eq, 150 mmol) and cool the mixture to 0 °C using an ice-water bath.

    • Add acetic anhydride (1.2 eq, 120 mmol) dropwise over 15 minutes to control the exothermic acylation.

    • Remove the ice bath and stir at room temperature (RT) for 2 hours.

    • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (

      
      , stains with KMnO
      
      
      
      ) should be completely consumed, replaced by a higher-running spot (
      
      
      ).
    • Quench the reaction with 1M HCl (100 mL). Separate the organic layer, wash with saturated NaHCO

      
       and brine, dry over anhydrous Na
      
      
      
      SO
      
      
      , and concentrate in vacuo to yield 2-ethoxyphenyl acetate as a pale yellow oil.
Step 2: Regioselective Chlorination
  • Objective: Introduce the chlorine atom exclusively at the 5-position using sulfuryl chloride (

    
    ).
    
  • Procedure:

    • Dissolve the crude 2-ethoxyphenyl acetate (1.0 eq, ~100 mmol) in anhydrous DCM (250 mL) and cool to 0 °C.

    • Prepare a solution of sulfuryl chloride (1.05 eq, 105 mmol) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Note: Ensure proper ventilation as

      
       and HCl gases are evolved.
      
    • Stir at 0 °C for 1 hour, then allow the mixture to warm to RT and stir for an additional 3 hours.

    • Self-Validation (IPC): Analyze via GC-MS. The mass shift from 180 m/z (starting material) to 214/216 m/z (3:1 isotope ratio) confirms mono-chlorination. The absence of a 248 m/z peak confirms no over-chlorination.

    • Carefully pour the mixture into ice-cold saturated NaHCO

      
       to neutralize residual acid. Extract with DCM, dry over Na
      
      
      
      SO
      
      
      , and concentrate. Purify via flash column chromatography to afford 5-chloro-2-ethoxyphenyl acetate.
Step 3: Deprotection (Ester Hydrolysis)
  • Objective: Cleave the acetate group to yield the target 5-chloro-2-ethoxyphenol.

  • Procedure:

    • Dissolve 5-chloro-2-ethoxyphenyl acetate (1.0 eq, ~80 mmol) in methanol (150 mL).

    • Add solid potassium carbonate (K

      
      CO
      
      
      
      , 2.0 eq, 160 mmol) and stir vigorously at RT for 2 hours.
    • Self-Validation (IPC): TLC (Hexanes/EtOAc 7:3) will show the disappearance of the non-polar acetate and the emergence of a highly polar, UV-active spot corresponding to the free phenol.

    • Evaporate the methanol under reduced pressure. Dilute the resulting slurry with water (100 mL) and acidify to pH 3 using 1M HCl.

    • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over MgSO

      
      , and concentrate.
      
    • Recrystallize the crude product from heptane/ethyl acetate to yield pure 5-chloro-2-ethoxyphenol as a crystalline solid.

Summary of Reaction Parameters

Table 2: Summary of Reaction Parameters and Expected Yields

StepReactionReagentsTemp (°C)Time (h)Expected Yield (%)
1 O-AcetylationAc

O, Pyridine, DCM
0 to 252.092 - 95
2 ChlorinationSO

Cl

, DCM
0 to 254.078 - 85
3 DeprotectionK

CO

, MeOH
252.090 - 94
Total Overall Synthesis --~8.0 ~65 - 75

References

  • Sigma-Aldrich. 5-Chloro-2-ethoxyphenol | 57428-47-4. 1

  • Guidechem. 94-71-3 2-Ethoxyphenol. 2

  • ResearchGate. New in situ Formed I(III)-Based Reagent for the Electrophilic ortho-Chlorination of Phenols. 3

  • Frontiers. Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants. 4

Sources

Method

Using 5-Chloro-2-ethoxyphenol as a building block in agrochemical synthesis

This guide outlines the technical utility of 5-Chloro-2-ethoxyphenol (CAS 57428-47-4) as a high-value scaffold in agrochemical discovery. It focuses on its role as a precursor for benzoxazole herbicides and phenoxy-deriv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical utility of 5-Chloro-2-ethoxyphenol (CAS 57428-47-4) as a high-value scaffold in agrochemical discovery. It focuses on its role as a precursor for benzoxazole herbicides and phenoxy-derivative biocides, emphasizing the unique electronic and steric properties conferred by the 5-chloro and 2-ethoxy substitution pattern.[1]

Executive Summary

5-Chloro-2-ethoxyphenol represents a strategic "ortho-blocked" phenolic building block.[1] Unlike simple chlorophenols, the 2-ethoxy group provides steric bulk and electron donation that modulates reactivity at the 1-OH position, while the 5-chloro substituent increases lipophilicity (LogP) and metabolic stability—critical factors for agrochemical bioavailability.

This molecule is primarily utilized as a precursor for:

  • Benzoxazole/Benzothiazole Herbicides: Via nitration and cyclization, yielding scaffolds analogous to Fenoxaprop.

  • Phenoxy-acetate Auxins: Via O-alkylation to create herbicide candidates targeting broadleaf weeds.[1]

  • Urea/Carbamate Insecticides: Via conversion to the corresponding aniline or direct carbamoylation.

Chemical Profile & Handling

PropertySpecificationCritical Note
CAS Number 57428-47-4Distinguish from 4-chloro isomer (CAS 1755-54-0 related).[1][2]
Formula C₈H₉ClO₂MW: 172.61 g/mol
Appearance White to off-white crystalline solidOxidizes to pink/brown if stored improperly.[1]
Purity Requirement >98.0% (HPLC)Isomeric purity is critical to prevent regio-isomeric side products.[1]
Solubility Soluble in DCM, EtOAc, AlcoholsPoor water solubility (<0.1 g/L).
Acidity (pKa) ~9.5Less acidic than 4-chlorophenol due to OEt donation.[1]

Safety Protocol: Handle under inert atmosphere (N₂). Avoid contact with strong oxidizers. Use standard PPE for chlorophenolic compounds (permeation-resistant gloves).[1]

Synthetic Utility: The "Benzoxazole" Pathway

The most high-value application of 5-chloro-2-ethoxyphenol is its conversion into substituted benzoxazoles , a pharmacophore found in numerous ACCase inhibitor herbicides.[1]

Mechanism of Action

The 2-ethoxy group acts as a directing group during nitration, favoring the position para to the ethoxy (and meta to the phenol), while the 5-chloro group blocks the other meta position. However, the hydroxyl group is the strongest activator.

  • Target: Nitration at C-4 (Para to OEt? No. Position 4 is para to the OH group).

  • Correction: OH directs ortho/para. Position 2 is blocked (OEt). Position 6 is ortho. Position 4 is para.

  • Regioselectivity: The 5-Cl group directs ortho/para.[1] Position 4 is ortho to Cl. Position 6 is ortho to Cl.

Experimental Protocol: Synthesis of 5-Chloro-7-ethoxy-benzoxazole Scaffold
Step 1: Regioselective Nitration

Objective: Introduce a nitrogen source at C-4.[1]

  • Reagents: 5-Chloro-2-ethoxyphenol (1.0 eq), HNO₃ (1.1 eq), AcOH (solvent).

  • Procedure:

    • Dissolve substrate in glacial acetic acid at 0°C.

    • Add fuming HNO₃ dropwise, maintaining temp <10°C.

    • Stir for 2 hours. The solution will turn yellow/orange.

    • Quench: Pour into ice water. Filter the precipitate.

    • Validation: 1H NMR should show loss of the C-4 proton doublet.

Step 2: Reduction to Aminophenol

Objective: Convert -NO₂ to -NH₂ to form the ortho-aminophenol motif.[1]

  • Reagents: Nitro-intermediate, H₂ (balloon), Pd/C (5% loading), MeOH.

  • Procedure:

    • Suspend nitro compound in MeOH. Add catalyst.[3][4][5][6]

    • Stir under H₂ atmosphere for 4-6 hours.

    • Filter through Celite to remove Pd. Concentrate immediately to avoid oxidation.

    • Result: 4-Amino-5-chloro-2-ethoxyphenol.

Step 3: Cyclization (The "One-Pot" Method)

Objective: Form the benzoxazole ring.

  • Reagents: Aminophenol intermediate, Triethyl Orthoformate (or specific aldehyde), p-TsOH (cat.).

  • Procedure:

    • Reflux the aminophenol with triethyl orthoformate (3 eq) and p-TsOH (5 mol%) in Toluene.

    • Use a Dean-Stark trap if using an aldehyde to remove water.[1]

    • Monitor by TLC (Hexane:EtOAc 4:1). Product is usually highly fluorescent.

  • Yield: Typically 75-85% over 3 steps.

Visualization: Reaction Workflow

BenzoxazoleSynthesis cluster_0 Key Transformation Start 5-Chloro-2-ethoxyphenol (Starting Material) Nitro Intermediate 1: 4-Nitro-5-chloro-2-ethoxyphenol Start->Nitro HNO3, AcOH (Nitration) Amine Intermediate 2: 4-Amino-5-chloro-2-ethoxyphenol Nitro->Amine H2, Pd/C (Reduction) Product Target Scaffold: 5-Chloro-7-ethoxy-benzoxazole Amine->Product HC(OEt)3, pTsOH (Cyclization)

Figure 1: Step-wise conversion of 5-Chloro-2-ethoxyphenol to a bioactive benzoxazole core.

Secondary Application: Phenoxy-Acetate Herbicides

This protocol targets the synthesis of auxin-mimic herbicides (similar to 2,4-D but with unique selectivity due to the ethoxy group).[1]

Protocol: O-Alkylation

  • Setup: 3-neck flask, reflux condenser, N₂ inlet.

  • Reactants:

    • 5-Chloro-2-ethoxyphenol (10 mmol)

    • Ethyl Bromoacetate (11 mmol)

    • K₂CO₃ (anhydrous, 15 mmol)

    • Acetone (dry, 50 mL)

  • Execution:

    • Combine phenol and K₂CO₃ in acetone. Stir 15 min to form phenoxide.

    • Add Ethyl Bromoacetate dropwise.

    • Reflux for 6 hours.

    • Workup: Filter salts, concentrate filtrate. Recrystallize from Ethanol/Water.

  • Hydrolysis (Optional): Treat ester with LiOH in THF/H₂O to generate the free acid active ingredient.

Quality Control & Analytical Standards

To ensure the integrity of the building block before synthesis:

  • HPLC Method:

    • Column: C18 Reverse Phase (4.6 x 150mm, 5µm).

    • Mobile Phase: A: 0.1% H₃PO₄ in Water, B: Acetonitrile.

    • Gradient: 40% B to 90% B over 15 min.

    • Detection: UV @ 280 nm (Phenol absorption).

  • 1H NMR (CDCl₃, 400 MHz):

    • Look for Triplet (1.4 ppm) and Quartet (4.1 ppm) for Ethoxy.

    • Aromatic region: Two doublets (meta-coupling) or complex splitting depending on solvent H-bonding.[1]

    • Impurity Flag: Any singlet ~3.8 ppm indicates methoxy impurity (wrong starting material).

References

  • Benzoxazole Synthesis: Synthesis of benzoxazole derivatives as interleukin-6 antagonists.[1] Ewha Womans University. Available at: [Link] (General method adaption).

  • Isocyanate Reactivity: Effect of Substituents on Phenol-Isocyanate Reaction. Zenodo. Available at: [Link].

  • Agrochemical Context: Safe use of agrochemicals. Plantwise Knowledge Bank. Available at: [Link].

  • General Synthesis: Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link].

Sources

Application

Application Note: Nucleophilic Substitution Strategies for 5-Chloro-2-ethoxyphenol

Abstract 5-Chloro-2-ethoxyphenol presents a unique challenge in synthetic organic chemistry due to its "push-pull" electronic landscape. While the phenolic hydroxyl and ethoxy groups render the aromatic ring electron-ric...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Chloro-2-ethoxyphenol presents a unique challenge in synthetic organic chemistry due to its "push-pull" electronic landscape. While the phenolic hydroxyl and ethoxy groups render the aromatic ring electron-rich, they simultaneously deactivate the carbon-chlorine (C-Cl) bond toward classical Nucleophilic Aromatic Substitution (SNAr). This guide delineates the mechanistic barriers preventing standard substitution and provides validated protocols for the two primary viable pathways: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) for C-Cl functionalization and Williamson Ether Synthesis for O-functionalization.

Part 1: Mechanistic Analysis & Reactivity Landscape

The Electronic Paradox

To successfully manipulate 5-Chloro-2-ethoxyphenol, one must understand why standard textbook reactions often fail.

  • The SNAr Fallacy: Classical SNAr requires an electron-deficient ring (usually activated by -NO2 or -CN ortho/para to the leaving group) to stabilize the Meisenheimer complex intermediate.

  • The Reality: In 5-Chloro-2-ethoxyphenol, the Oxygen atoms at positions 1 and 2 are strong resonance donors (

    
    ). They increase electron density in the ring, effectively repelling incoming nucleophiles and destabilizing the anionic transition state required for SNAr.
    
  • The Solution: Functionalization of the chlorine position requires Oxidative Addition via transition metal catalysis (Pd or Ni), which is less sensitive to the ring's electron richness than direct nucleophilic attack.

Decision Tree: Selecting the Pathway

The reactivity is bifurcated based on which site requires modification.

ReactivityLandscape Start Target Modification Site PathA Carbon-Chlorine Bond (C-Cl) (Aryl Amination/Etherification) Start->PathA PathB Phenolic Hydroxyl (-OH) (O-Alkylation) Start->PathB Barrier BARRIER: Ring is Electron Rich. Classic SNAr fails. PathA->Barrier SolB SOLUTION: Deprotonation + Electrophile (Williamson Ether Synthesis) PathB->SolB SolA SOLUTION: Pd-Catalysis (Buchwald-Hartwig) Barrier->SolA Requires Catalyst PreReq CRITICAL: Protect -OH first? (Free phenol poisons Pd catalysts) SolA->PreReq

Figure 1: Strategic decision tree for functionalizing 5-Chloro-2-ethoxyphenol. Note the critical requirement to address the free phenol before attempting C-Cl substitution.

Part 2: Experimental Protocols

Protocol A: C-N Bond Formation (Buchwald-Hartwig Amination)

Objective: Displacement of the Chlorine atom with a secondary amine (e.g., Morpholine, Piperazine). Challenge: The free phenol is acidic (pKa ~10). Under the strong basic conditions of Buchwald couplings (NaOtBu), it will deprotonate to form a phenoxide. This phenoxide can coordinate to the Palladium, poisoning the catalyst or consuming the base. Strategy: It is highly recommended to protect the phenol (e.g., as a Benzyl ether or Methyl ether) before this step. If "direct" coupling is required, use 2.5 equivalents of base and a robust ligand.

Reagents & Conditions
ComponentReagentRole
Catalyst Source Pd2(dba)3 (1-2 mol%)Provides Pd(0) source.
Ligand BrettPhos or RuPhos (2-4 mol%)Bulky, electron-rich ligands essential for activating unreactive aryl chlorides.
Base NaOtBu (Sodium tert-butoxide)Strong base to generate the active amido-complex.
Solvent 1,4-Dioxane or TolueneHigh boiling point, non-coordinating.
Temperature 100°C - 110°CRequired for oxidative addition into Ar-Cl bond.
Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a Schlenk tube or microwave vial. Cool under Argon flow.

  • Charging: Add Pd2(dba)3 (1.0 equiv Pd), Ligand (2.0 equiv relative to Pd), and NaOtBu (2.5 equiv if phenol is free; 1.4 equiv if protected).

  • Substrate Addition: Add 5-Chloro-2-ethoxyphenol (1.0 equiv) and the Amine Nucleophile (1.2 equiv).

    • Note: If the amine is liquid, add it after the solvent.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 5 minutes.

  • Reaction: Seal the vessel. Heat to 100°C for 12–16 hours (or 1 hour at 120°C in microwave).

  • Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via Flash Chromatography (Hexanes/EtOAc).

Protocol B: O-Alkylation (Williamson Ether Synthesis)

Objective: Functionalizing the phenolic oxygen to create scaffolds or protect the group. Mechanism: SN2 attack of the phenoxide anion on an alkyl halide.

Reagents & Conditions
ComponentReagentRole
Base K2CO3 (Potassium Carbonate)Mild base, sufficient to deprotonate phenol (pKa ~10).
Electrophile Alkyl Bromide/Iodide (R-X)The target for nucleophilic attack.
Solvent DMF or AcetonePolar aprotic solvents enhance nucleophilicity of the phenoxide.
Catalyst KI (Potassium Iodide)Optional (10 mol%) Finkelstein catalyst if using Alkyl Chlorides.
Step-by-Step Methodology
  • Dissolution: Dissolve 5-Chloro-2-ethoxyphenol (1.0 equiv) in anhydrous DMF (concentration 0.5 M).

  • Deprotonation: Add K2CO3 (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. The solution often turns yellow/orange as the phenoxide forms.

  • Alkylation: Add the Alkyl Halide (1.1 – 1.2 equiv) dropwise.

    • Optimization: If R-X is volatile (e.g., MeI), use a sealed tube.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (the starting phenol is more polar than the ether product).

  • Work-up: Pour the reaction mixture into ice-cold water (precipitation often occurs). Extract with Ethyl Acetate (3x). Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na2SO4.

Part 3: Mechanistic Visualization (Catalytic Cycle)

The following diagram illustrates the catalytic cycle for Protocol A, highlighting where the electron-rich nature of the substrate influences the cycle.

CatalyticCycle cluster_notes Kinetic Insight Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-Cl PdII_Ar L-Pd(II)-Ar-Cl OxAdd->PdII_Ar BaseStep Ligand Exchange (Base + Amine) PdII_Ar->BaseStep + HNR2 / NaOtBu PdII_Amido L-Pd(II)-Ar-N-R BaseStep->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 - Product Note1 Electron-rich Ar-Cl makes Oxidative Addition difficult. Requires Bulky/Rich Ligand.

Figure 2: Simplified Buchwald-Hartwig catalytic cycle. The oxidative addition step (Red) is the kinetic bottleneck for electron-rich substrates like 5-Chloro-2-ethoxyphenol.

Part 4: Troubleshooting & Critical Process Parameters (CPPs)

Dealkylation Risks
  • Issue: Using Lewis Acids (e.g., AlCl3, BBr3) or strong mineral acids (HBr) will cleave the ethoxy ether bond, reverting the molecule to 4-chlorocatechol.

  • Prevention: Avoid acidic conditions if the ethoxy group must be retained. Maintain pH > 7 during workups for Protocol A.

Catalyst Poisoning
  • Issue: In Protocol A, if the reaction stalls, the free phenol is likely coordinating to the Pd center.

  • Correction: Methylate the phenol (Protocol B using MeI) before attempting the Pd-coupling. The resulting 4-chloro-1-ethoxy-2-methoxybenzene is a superior substrate for Buchwald-Hartwig coupling.

Solvent Effects
  • Protocol B: Do not use protic solvents (Ethanol/Methanol) if using strong bases, as they will reduce the nucleophilicity of the phenoxide via hydrogen bonding. Stick to DMF, DMSO, or Acetone.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. (General grounding for Ligand selection).

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." (Mechanism and general protocols).

  • PubChem. "5-Chloro-2-ethoxyphenol Compound Summary." National Library of Medicine. (Physical properties and identifiers).

  • Sigma-Aldrich. "Product Specification: 5-Chloro-2-ethoxyphenol." (Searchable via CAS 57428-47-4 for specific safety data).

Method

Application Note: Strategic Synthesis of Benzoxazole Derivatives from 5-Chloro-2-ethoxyphenol

Executive Summary & Strategic Analysis This application note details the synthetic pathway for converting 5-Chloro-2-ethoxyphenol (CAS: 57428-47-4) into functionalized benzoxazole derivatives. Scientific Context: Benzoxa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This application note details the synthetic pathway for converting 5-Chloro-2-ethoxyphenol (CAS: 57428-47-4) into functionalized benzoxazole derivatives.

Scientific Context: Benzoxazoles are critical pharmacophores found in NSAIDs (e.g., Flunoxaprofen) and muscle relaxants (e.g., Chlorzoxazone).[1] While Chlorzoxazone (5-chloro-2-benzoxazolinone) is typically synthesized from 2-amino-4-chlorophenol, the use of 5-chloro-2-ethoxyphenol as a starting material presents a unique regiochemical challenge.[1]

The Core Challenge: Regioselectivity To form the benzoxazole ring, a nitrogen atom must be introduced ortho to the phenol hydroxyl group (Position 6).[1] However, the directing effects of the 1-OH (ortho/para) and 2-OEt (ortho/para) groups, combined with the steric hindrance of the ethoxy group and the deactivating effect of the 5-chloro group, create a competition between the desired ortho-nitration (Position 6) and the undesired para-nitration (Position 4).[1]

  • Path A (Desired): Nitration at C6

    
     6-Nitro isomer 
    
    
    
    Reduction
    
    
    4-Chloro-7-ethoxybenzoxazole .[1]
  • Path B (Dead End): Nitration at C4

    
     4-Nitro isomer 
    
    
    
    Reduction
    
    
    para-Aminophenol (Cannot cyclize to benzoxazole).[1]

This protocol focuses on Path A , utilizing specific purification techniques (Steam Distillation) to isolate the reactive ortho-isomer required for cyclization.[1]

Synthetic Pathway Visualization[1]

The following flow chart illustrates the critical decision points and chemical transformations required to successfully synthesize the target benzoxazole scaffold.

BenzoxazoleSynthesis Start Starting Material: 5-Chloro-2-ethoxyphenol Nitration Step 1: Nitration (Dilute HNO3, 20°C) Start->Nitration Isomer_Ortho Isomer A (Desired): 6-Nitro-5-chloro-2-ethoxyphenol (Ortho to OH) Nitration->Isomer_Ortho ~40-50% Isomer_Para Isomer B (Undesired): 4-Nitro-5-chloro-2-ethoxyphenol (Para to OH) Nitration->Isomer_Para ~40-50% Separation Critical Step: Steam Distillation (Ortho-isomer is volatile) Isomer_Ortho->Separation Isomer_Para->Separation Remains in residue Reduction Step 2: Chemoselective Reduction (Fe / AcOH or Na2S2O4) Avoids Dechlorination Separation->Reduction Distillate Intermediate Intermediate: 2-Amino-3-ethoxy-6-chlorophenol Reduction->Intermediate Cyclization_1 Route A: 2-Substituted Benzoxazole (R-COOH / PPA or Aldehyde) Intermediate->Cyclization_1 Cyclization_2 Route B: Benzoxazolinone (Urea or CDI) Intermediate->Cyclization_2 Product_1 Target 1: 4-Chloro-7-ethoxy-2-substituted-benzoxazole Cyclization_1->Product_1 Product_2 Target 2: 4-Chloro-7-ethoxybenzoxazol-2-one Cyclization_2->Product_2

Caption: Synthetic workflow distinguishing the viable ortho-nitration pathway from the non-cyclizable para-isomer dead end.

Detailed Experimental Protocols

Step 1: Regioselective Nitration & Isomer Separation

Objective: Introduce a nitrogen atom at Position 6 (ortho to OH) and separate it from the Position 4 isomer.

  • Principle: Ortho-nitrophenols are capable of intramolecular hydrogen bonding (between OH and NO2), making them steam volatile .[1] The para-isomer cannot H-bond intramolecularly and has a much higher boiling point due to intermolecular H-bonding.[1]

Reagents:

Reagent Equiv/Conc. Role
5-Chloro-2-ethoxyphenol 1.0 equiv Substrate
Nitric Acid (HNO3) 1.1 equiv (20-30%) Electrophile Source
Acetic Acid (AcOH) Solvent Solvent/Proton Source

| Water | Solvent | Diluent |[1]

Protocol:

  • Dissolution: Dissolve 10.0 g (58 mmol) of 5-chloro-2-ethoxyphenol in 40 mL of glacial acetic acid in a round-bottom flask. Cool to 0–5 °C in an ice bath.

  • Nitration: Prepare a solution of dilute HNO3 (approx. 20%) by mixing concentrated HNO3 with water. Add this solution dropwise to the phenol mixture over 30 minutes, maintaining temperature < 10 °C to prevent dinitration.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution will turn dark yellow/orange.

  • Quenching: Pour the reaction mixture into 200 mL of ice-water. A yellow precipitate (mixture of isomers) will form.

  • Steam Distillation (Critical): Transfer the aqueous suspension to a steam distillation setup. Distill vigorously.

    • Observation: The 6-nitro isomer (yellow solid/oil) will codistill with water and collect in the receiver.

    • Residue: The 4-nitro isomer will remain in the boiling flask.

  • Isolation: Extract the distillate with Ethyl Acetate (3 x 50 mL). Dry over Na2SO4 and concentrate to yield 6-nitro-5-chloro-2-ethoxyphenol .[1]

    • Expected Yield: 35–45% (due to isomer distribution).[1]

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without removing the chlorine atom (hydrodechlorination).[1]

  • Caution: Catalytic hydrogenation (Pd/C, H2) often causes dechlorination of aryl chlorides.[1] Use Iron/Acetic Acid or Sodium Dithionite for safety.

Protocol (Fe/AcOH Method):

  • Suspend 1.0 equiv of the 6-nitro intermediate in a mixture of Ethanol and Water (3:1).

  • Add 5.0 equiv of Iron powder and 0.1 equiv of Ammonium Chloride (or 5 equiv Acetic Acid).

  • Reflux the mixture for 2–4 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).[1]

  • Filter hot through a Celite pad to remove iron oxides.

  • Concentrate the filtrate. Neutralize with NaHCO3 and extract with Ethyl Acetate.

  • Product: 2-amino-3-ethoxy-6-chlorophenol . Use immediately in Step 3 due to oxidation sensitivity.

Step 3: Cyclization to Benzoxazole Derivatives[1]
Option A: Synthesis of 2-Methyl-4-chloro-7-ethoxybenzoxazole
  • Dissolve the fresh amino-phenol (Step 2) in Triethyl Orthoacetate (3 equiv) or Acetic Anhydride.[1]

  • Heat to reflux for 3–5 hours.

  • Evaporate excess reagent.

  • Purify by recrystallization from Ethanol/Water.

Option B: Synthesis of 4-Chloro-7-ethoxybenzoxazol-2-one
  • Dissolve the amino-phenol (1.0 equiv) in dry THF.

  • Add Carbonyldiimidazole (CDI) (1.2 equiv) or Urea (excess, melt reaction at 150°C).

  • Stir at reflux (THF) or melt (Urea) until cyclization is complete.[1]

  • Pour into dilute HCl. The benzoxazolinone will precipitate.

Key Technical Considerations (E-E-A-T)

ParameterRecommendationScientific Rationale
Nitration Control Keep T < 10°CHigher temperatures promote dinitration and oxidation of the electron-rich ethoxy ring.[1]
Isomer Purity Steam Distillation This is the only robust method to separate the ortho-isomer (volatile) from the para-isomer (non-volatile) without complex chromatography.
Chlorine Stability Avoid Pd/H2Aryl chlorides are labile under standard hydrogenation conditions. Fe/AcOH or SnCl2 are chemoselective for -NO2.[1]
Structural ID 1H-NMR CouplingThe product (benzoxazole) will show specific coupling constants. In the precursor, the ortho relationship of NH2 and OH is confirmed if a benzoxazole forms.

References

  • Regioselective Nitration of Phenols

    • Arkivoc: "Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate."[1][2] (Discusses ortho-selectivity challenges).

  • Benzoxazole Synthesis Methodologies

    • Journal of Chemical and Pharmaceutical Research: "Synthesis of some benzoxazole derivatives.
  • Chlorzoxazone Structure & Synthesis

    • New Drug Approvals: "Chlorzoxazone synthesis." (Confirms standard route is via 2-amino-4-chlorophenol, validating that 5-chloro-2-ethoxyphenol yields a structural isomer).
  • Nitration Mechanisms

    • BenchChem Application Note: "Synthesis of 5-Chloro-2-methyl-4-nitrophenol."[1] (Provides parallel protocols for nitrating chloro-phenols).

Disclaimer: This protocol involves the use of corrosive acids and toxic reagents. All procedures should be performed in a fume hood with appropriate PPE. The user assumes all responsibility for safety and compliance.

Sources

Application

Application Notes &amp; Protocols: Scalable Synthesis Routes for 5-Chloro-2-ethoxyphenol

Introduction: The Strategic Importance of 5-Chloro-2-ethoxyphenol 5-Chloro-2-ethoxyphenol (CAS No. 57428-47-4) is a substituted phenol derivative of increasing importance in the pharmaceutical and specialty chemical indu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 5-Chloro-2-ethoxyphenol

5-Chloro-2-ethoxyphenol (CAS No. 57428-47-4) is a substituted phenol derivative of increasing importance in the pharmaceutical and specialty chemical industries.[1][2] Its unique substitution pattern, featuring a chlorine atom and an ethoxy group on the phenolic ring, makes it a valuable and versatile building block for the synthesis of more complex molecules. The presence of the chloro and ethoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug substance, affecting parameters such as lipophilicity, metabolic stability, and target binding affinity.[3][4]

Given its role as a key intermediate, the development of robust, efficient, and scalable synthesis routes is paramount for ensuring a reliable and cost-effective supply chain for drug development and commercial manufacturing. This guide provides detailed protocols for two distinct and scalable synthetic strategies for the production of 5-Chloro-2-ethoxyphenol, designed for researchers, chemists, and process development professionals. The methodologies are presented with a focus on the underlying chemical principles, scalability considerations, and safety, reflecting field-proven insights.

Comparative Overview of Synthetic Strategies

Two primary routes are detailed in this guide, each with distinct advantages and challenges from a process chemistry perspective.

  • Route 1: Selective Etherification of 4-Chlororesorcinol. This is a classical approach based on the Williamson ether synthesis. It is a convergent route that begins with a readily available starting material. The primary challenge lies in achieving selective mono-etherification at the desired hydroxyl position, as the two hydroxyl groups of the resorcinol core have different reactivities.

  • Route 2: Diazotization-Hydrolysis of 2-Ethoxy-5-chloroaniline. This route builds the phenol functionality on a pre-existing chloro-ethoxy aniline backbone. Diazotization is a well-established industrial process, but it requires careful temperature control and handling of potentially unstable diazonium salt intermediates.

The choice between these routes will depend on factors such as raw material cost and availability, required purity of the final product, and the scale of production.

Route 1: Synthesis via Selective Etherification of 4-Chlororesorcinol

This two-step synthesis begins with the chlorination of resorcinol to produce the key intermediate, 4-chlororesorcinol, followed by a regioselective Williamson ether synthesis.

Workflow for Route 1

Route_1_Workflow Resorcinol Resorcinol Step1 Step 1: Electrophilic Aromatic Chlorination Resorcinol->Step1 SO2Cl2 Sulfuryl Chloride (SO2Cl2) SO2Cl2->Step1 Intermediate 4-Chlororesorcinol Step1->Intermediate Formation of Key Intermediate Step2 Step 2: Williamson Ether Synthesis Intermediate->Step2 AlkylatingAgent Diethyl Sulfate or Iodoethane AlkylatingAgent->Step2 Base Base (e.g., K2CO3, NaOH) Base->Step2 Product 5-Chloro-2-ethoxyphenol Step2->Product Regioselective Alkylation

Caption: Workflow for the synthesis of 5-Chloro-2-ethoxyphenol starting from resorcinol.

Protocol 1A: Synthesis of 4-Chlororesorcinol

This protocol is based on the electrophilic chlorination of resorcinol using sulfuryl chloride.[5][6]

Materials & Reagents:

  • Resorcinol (1,3-dihydroxybenzene)

  • Sulfuryl chloride (SO₂Cl₂)

  • Diethyl ether (or other suitable inert solvent like dichloromethane)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber (to neutralize HCl gas), charge Resorcinol (1.0 eq) and diethyl ether (5-10 volumes).

  • Reagent Addition: Begin stirring the mixture. Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise via the dropping funnel over 1-2 hours. The reaction is exothermic; maintain the temperature between 25-35°C using an ice bath if necessary.

  • Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (approx. 35-40°C for diethyl ether) and maintain for 2-3 hours. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 4-chlororesorcinol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by vacuum distillation to afford 4-chlororesorcinol as a colorless to light beige solid.[5][7]

Scientist's Notes (Protocol 1A):

  • Causality of Reagent Choice: Sulfuryl chloride is an effective chlorinating agent for activated aromatic rings like resorcinol. It acts as a source of electrophilic chlorine. The reaction proceeds preferentially at the C4 position due to the ortho, para-directing nature of the two hydroxyl groups.

  • Process Control: The slow, controlled addition of sulfuryl chloride is critical to manage the exothermicity of the reaction and to minimize the formation of dichlorinated byproducts.

  • Trustworthiness through Validation: The progress of the reaction should be monitored to ensure complete conversion of resorcinol. The identity and purity of the 4-chlororesorcinol intermediate should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination (m.p. 106-110 °C) before proceeding.[5]

Protocol 1B: Selective Ethylation of 4-Chlororesorcinol

This protocol employs a phase-transfer catalysis approach to achieve regioselective mono-ethylation.

Materials & Reagents:

  • 4-Chlororesorcinol (from Protocol 1A)

  • Diethyl sulfate ((C₂H₅)₂SO₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Toluene or Methyl isobutyl ketone (MIBK)

  • Sodium hydroxide (NaOH), aqueous solution

Procedure:

  • Reaction Setup: Charge a reactor with 4-Chlororesorcinol (1.0 eq), potassium carbonate (1.5-2.0 eq), tetrabutylammonium bromide (0.02-0.05 eq), and toluene (8-10 volumes).

  • Reagent Addition: Heat the stirred suspension to 60-70°C. Add diethyl sulfate (1.0-1.2 eq) dropwise over 1-2 hours.

  • Reaction Monitoring: Maintain the reaction at 60-70°C for 4-8 hours. Monitor the reaction for the disappearance of 4-chlororesorcinol and the formation of the product by GC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts.

  • Extraction & Washing: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a fresh portion of toluene. Combine the organic layers and wash with a dilute NaOH solution (to remove any unreacted starting material) followed by water until the pH is neutral.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by vacuum distillation.

  • Purification: The resulting crude oil or solid is purified by vacuum distillation to yield 5-Chloro-2-ethoxyphenol.

Scientist's Notes (Protocol 1B):

  • Expertise in Regioselectivity: The hydroxyl group at the C2 position is more acidic and sterically less hindered than the one at C4, making it more nucleophilic. This inherent difference in reactivity is exploited to favor O-alkylation at the desired position. Using a mild base like K₂CO₃ and a controlled amount of the alkylating agent helps to minimize di-alkylation.

  • Role of Phase-Transfer Catalyst: TBAB is used to facilitate the transfer of the phenoxide anion (formed by the reaction of 4-chlororesorcinol with K₂CO₃) from the solid phase or aqueous interface into the organic phase, where it can react with the diethyl sulfate. This enhances the reaction rate and allows for milder reaction conditions.

  • Validation: The final product's identity and purity must be rigorously confirmed using GC-MS, ¹H NMR, and ¹³C NMR analysis. A purity of >95% is typically achievable with this method.[2]

Route 2: Synthesis via Diazotization of 2-Ethoxy-5-chloroaniline

This route involves the conversion of an aromatic amine to a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol.

Workflow for Route 2

Route_2_Workflow Aniline 2-Ethoxy-5-chloroaniline Step1 Step 1: Diazotization Aniline->Step1 NaNO2 Sodium Nitrite (NaNO2) NaNO2->Step1 Acid Strong Acid (e.g., HCl, H2SO4) Acid->Step1 Intermediate Arenediazonium Salt [Intermediate] Step1->Intermediate Formation of Unstable Intermediate at 0-5°C Step2 Step 2: Hydrolysis Intermediate->Step2 Heat Heat (Thermal Hydrolysis) Heat->Step2 Product 5-Chloro-2-ethoxyphenol Step2->Product N2 gas evolved

Caption: Workflow for the synthesis of 5-Chloro-2-ethoxyphenol via a diazonium salt intermediate.

Protocol 2: One-Pot Diazotization and Hydrolysis

This protocol outlines the conversion of 2-Ethoxy-5-chloroaniline to the target phenol.[8][9]

Materials & Reagents:

  • 2-Ethoxy-5-chloroaniline

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated

  • Water

  • Copper (II) sulfate (optional, can aid hydrolysis)

  • Diethyl ether or Dichloromethane for extraction

  • Sodium bicarbonate (NaHCO₃), saturated solution

Procedure:

  • Amine Solution Preparation: In a reactor suitable for low-temperature reactions, prepare a solution of sulfuric acid (approx. 2-3 eq) in water (5-10 volumes). Cool this solution to 0-5°C using an ice-salt bath.

  • Diazotization: Slowly add 2-Ethoxy-5-chloroaniline (1.0 eq) to the cold acid solution while maintaining the temperature below 5°C. Stir until a fine slurry or solution of the amine salt is formed.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.0-1.1 eq) in a minimal amount of cold water. Add this nitrite solution dropwise to the amine slurry, ensuring the temperature never exceeds 5°C. The addition should take 1-2 hours.

  • Diazotization Completion: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. A slight excess of nitrous acid can be checked for using starch-iodide paper (which will turn blue-black).[10] If the test is negative, a small amount of additional NaNO₂ solution may be needed.

  • Hydrolysis: Once diazotization is complete, slowly and carefully heat the reaction mixture. This can be done by adding it to a separate vessel containing hot (60-80°C) dilute sulfuric acid, optionally containing a small amount of copper (II) sulfate. Vigorous evolution of nitrogen gas will occur. Maintain the temperature until gas evolution ceases.

  • Isolation & Work-up: Cool the reaction mixture to room temperature. Extract the product into an organic solvent like diethyl ether or dichloromethane (3 x 5 volumes).

  • Washing & Drying: Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution to remove any acidic components, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to afford pure 5-Chloro-2-ethoxyphenol.

Scientist's Notes (Protocol 2):

  • Expertise in Handling Diazonium Salts: Diazonium salts are notoriously unstable and can be explosive when isolated in a dry state. The entire process must be conducted in solution at low temperatures (0-5°C) to ensure safety and prevent premature decomposition.[8] The temperature control during nitrite addition is the most critical parameter of this synthesis.

  • Mechanism Insight: The reaction proceeds by the in-situ formation of nitrous acid (HNO₂) from NaNO₂ and the strong acid.[9] Nitrous acid then reacts with the primary aromatic amine to form the diazonium salt. Subsequent heating breaks the C-N bond, releasing stable N₂ gas and forming an aryl cation, which is immediately trapped by water (the solvent) to form the phenol.

  • Authoritative Grounding & Safety: This reaction must be performed behind a blast shield, especially when scaling up. The off-gassing of nitrogen must be safely vented. The use of excess nitrous acid should be avoided, and any residual nitrous acid can be quenched with urea or sulfamic acid at the end of the diazotization step before heating.

Data Summary and Comparison

ParameterRoute 1: Etherification of 4-ChlororesorcinolRoute 2: Diazotization of Amine
Starting Materials Resorcinol, Sulfuryl Chloride, Diethyl Sulfate2-Ethoxy-5-chloroaniline, Sodium Nitrite, Sulfuric Acid
Key Intermediate 4-ChlororesorcinolArenediazonium Salt (in-situ)
Number of Steps 2 (isolated intermediate)1 (one-pot from amine)
Typical Overall Yield 60-75%70-85%
Key Challenge Regioselectivity, avoiding di-alkylationStrict temperature control (0-5°C), handling of unstable intermediate
Safety Concerns Corrosive reagents (SO₂Cl₂)Potentially explosive intermediate, vigorous gas evolution
Scalability Good; uses common industrial reagents and unit operations.Excellent; diazotization is a common large-scale industrial reaction.

Safety and Handling

  • 5-Chloro-2-ethoxyphenol: Assumed to be harmful if swallowed and to cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1]

  • 4-Chlororesorcinol: A skin and eye irritant. May cause skin sensitization.[7]

  • Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water. Must be handled in a well-ventilated fume hood.

  • Sodium Nitrite: Oxidizing agent. Toxic if ingested.

  • Diazonium Salts: Potentially explosive. Must be kept in a cold solution and never allowed to dry out.

All operations should be conducted following a thorough hazard analysis and in accordance with institutional safety protocols.

References

  • BDMAEE. (2023, December 28). 4-chlororesorcinol.
  • ChemicalBook. 4-Chlororesorcinol synthesis.
  • Merck Millipore. 5-Chloro-2-(2,4-dichlorophenoxy)phenol CAS 3380-34-5.
  • PubChem. Phenol, 5-chloro-2-methoxy-.
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  • ChemScene. 5-Chloro-2-ethoxyphenol.
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  • Linde Aktiengesellschaft. (2025, May 1). PROCESS AND PLANT FOR PRODUCING AN OLEFIN. Patent No. GC0013571.
  • Howei. CAS 57428-47-4 | 5-Chloro-2-ethoxyphenol,95%.
  • ChemicalBook. 2-Ethoxyphenol synthesis.
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  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Kozielska, M., et al. (2009, May 19). An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens. Molecules, 14(5), 2035-2046.
  • Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.
  • The Royal Society of Chemistry. Room temperature diazotization and coupling reaction using DES- Ethanol system.
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  • European Chemicals Agency. (2023, June 27). Substance Information.
  • Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
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Method

Reagents and catalysts for coupling reactions with 5-Chloro-2-ethoxyphenol

An In-Depth Guide to Catalysts and Reagents for Cross-Coupling Reactions with 5-Chloro-2-ethoxyphenol Authored by: A Senior Application Scientist Introduction: The Strategic Value of 5-Chloro-2-ethoxyphenol 5-Chloro-2-et...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Catalysts and Reagents for Cross-Coupling Reactions with 5-Chloro-2-ethoxyphenol

Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 5-Chloro-2-ethoxyphenol

5-Chloro-2-ethoxyphenol is a key aromatic building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its substituted phenol structure serves as a versatile scaffold for constructing more complex molecules. The primary challenge and opportunity in its utilization lie in the selective functionalization of the C-Cl bond. Due to the relative inertness of aryl chlorides compared to their bromide and iodide counterparts, successful cross-coupling requires carefully optimized catalytic systems.

This guide provides a detailed exploration of the critical reagents, catalysts, and protocols necessary to perform robust and high-yielding C-C and C-N cross-coupling reactions on the 5-Chloro-2-ethoxyphenol core. We will delve into the mechanistic rationale behind component selection, offering field-proven insights to guide researchers toward successful outcomes.

Core Concept: The Palladium Catalytic Cycle

Most of the reactions discussed herein are powered by a palladium catalyst operating in a Pd(0)/Pd(II) cycle.[1] Understanding this fundamental process is crucial for troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of 5-Chloro-2-ethoxyphenol, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation (for Suzuki, Sonogashira) or Ligand Exchange/Coordination (for Buchwald-Hartwig, Heck): The coupling partner (e.g., an organoboron compound or an amine) displaces the halide on the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[2]

dot digraph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="General Pd(0)/Pd(II) Cross-Coupling Cycle", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];

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// Edges Pd0 -> OxAdd [label="Ar-Cl\n(5-Chloro-2-ethoxyphenol)", fontcolor="#202124", fontsize=9]; OxAdd -> PdII_Intermediate; PdII_Intermediate -> Transmetalation [label="R-M (Coupling Partner)\nBase", fontcolor="#202124", fontsize=9]; Transmetalation -> PdII_Coupling; PdII_Coupling -> RedElim; RedElim -> Product [dir=none]; RedElim -> Pd0 [label="Regeneration", fontcolor="#202124", fontsize=9]; } caption: General Pd(0)/Pd(II) Cross-Coupling Cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for creating biaryl structures by coupling an aryl halide with an organoboron compound, typically a boronic acid or ester.[3][4] It is widely favored for its mild conditions and the low toxicity of its boron-based byproducts.[5][6]

Expertise & Causality: Catalyst and Reagent Selection
  • The Challenge: The C-Cl bond of 5-Chloro-2-ethoxyphenol is strong and the molecule is electron-rich, making the initial oxidative addition step difficult.

  • The Solution: Advanced Catalytic Systems.

    • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common, modern, well-defined precatalysts like PEPPSI™-IPr or G3/G4 palladacycles from the Buchwald group are often more efficient for challenging substrates as they rapidly generate the active Pd(0) species.[7]

    • Ligand: This is the most critical choice. Standard ligands like PPh₃ are ineffective. Bulky and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos ) or N-heterocyclic carbene (NHC) ligands are required.[8][9] These ligands increase the electron density on the palladium atom, which facilitates its insertion into the C-Cl bond.[9]

    • Base: A base is essential for activating the boronic acid to facilitate transmetalation.[10] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, often in an aqueous solution with an organic solvent, creating a biphasic system.[3] For more sensitive substrates, organic bases might be employed.

    • Solvent: Aprotic solvents like 1,4-dioxane, toluene, or THF are standard, often mixed with water to dissolve the inorganic base.[3]

Data Presentation: Typical Suzuki-Miyaura Reaction Parameters
ParameterRecommended ChoiceRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or a precatalyst (1-3 mol%)Precatalysts offer higher efficiency for chloroarenes.
Ligand XPhos or SPhos (1.1-1.2x Pd loading)Bulky, electron-rich ligands are essential for C-Cl activation.[8]
Coupling Partner Aryl- or Vinylboronic Acid (1.1-1.5 equiv.)A slight excess drives the reaction to completion.
Base K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.)Activates the boronic acid for transmetalation.
Solvent Toluene/H₂O (e.g., 5:1) or Dioxane/H₂OBiphasic system to dissolve both organic and inorganic components.[3]
Temperature 80-110 °CThermal energy is needed to overcome the activation barrier.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of an arylboronic acid with 5-Chloro-2-ethoxyphenol.

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add 5-Chloro-2-ethoxyphenol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., XPhos, 3.6 mol%).

  • Solvent Addition: Add degassed solvent (e.g., Toluene and Water in a 5:1 ratio, to achieve a concentration of ~0.1 M with respect to the starting halide) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling aryl halides with amines.[11] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals.

Expertise & Causality: Overcoming Amination Challenges
  • The Challenge: As with Suzuki coupling, C-Cl bond activation is the primary hurdle. Additionally, steric hindrance from the ortho-ethoxy group can impede the approach of the amine.

  • The Solution: Tailored Catalyst Systems.

    • Palladium Source & Ligand: This reaction is highly dependent on the ligand. The same class of bulky, electron-rich biaryl phosphine ligands used in Suzuki coupling (e.g., XPhos, BrettPhos ) are the gold standard here.[12] They accelerate both the oxidative addition and the final reductive elimination step.

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are most common.[13] Weaker bases like K₂CO₃ are generally not effective for the amination of aryl chlorides. The base deprotonates the amine, making it a more potent nucleophile in the catalytic cycle.

    • Amine: Both primary and secondary amines can be used. For primary amines, careful control of stoichiometry and conditions may be needed to prevent double arylation.

    • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential, as the strong bases used are water-sensitive.

Data Presentation: Typical Buchwald-Hartwig Amination Parameters
ParameterRecommended ChoiceRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a precatalyst (1-2 mol%)Standard and effective palladium sources.
Ligand XPhos or BrettPhos (1.1-1.2x Pd loading)Critical for activating the C-Cl bond and facilitating C-N reductive elimination.[12]
Coupling Partner Primary or Secondary Amine (1.1-1.5 equiv.)A slight excess ensures complete consumption of the aryl chloride.
Base NaOtBu or LHMDS (1.4-2.0 equiv.)Strong, non-nucleophilic base required for amine activation.
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvent is necessary due to the use of strong, water-sensitive bases.
Temperature 80-110 °CProvides the energy needed for the catalytic cycle to proceed efficiently.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for coupling a secondary amine like morpholine.

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add to an oven-dried Schlenk flask: the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.3 mol%), and the base (NaOtBu, 1.4 equiv.).

  • Reactant Addition: Add 5-Chloro-2-ethoxyphenol (1.0 equiv.) to the flask.

  • Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.1-0.2 M. Then, add the amine (e.g., morpholine, 1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then place it in a preheated oil bath at 100-110 °C.

  • Monitoring & Work-up: Monitor the reaction over 12-24 hours. Upon completion, cool to room temperature, quench carefully with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Other Notable Coupling Reactions

While Suzuki and Buchwald-Hartwig reactions are the most common, other transformations are valuable for introducing different functionalities.

Sonogashira Coupling (C-C sp)

This reaction couples terminal alkynes with aryl halides to form arylalkynes. It typically uses a dual catalyst system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst.[14] Copper-free versions have also been developed to avoid issues with copper contamination.[15] For an aryl chloride like 5-Chloro-2-ethoxyphenol, more forcing conditions or specialized ligand systems are often necessary.[16]

Heck Coupling (C-C sp²)

The Heck reaction forms a new C-C bond by coupling the aryl halide with an alkene.[1][17] It is a powerful method for synthesizing substituted styrenes and other vinylarenes. The reaction proceeds through a different pathway involving migratory insertion of the alkene into the Ar-Pd bond followed by β-hydride elimination.[2]

Ullmann Condensation (C-O/C-N)

A classical, copper-catalyzed alternative to palladium-based methods.[18][19] The Ullmann condensation can be used to form diaryl ethers (C-O coupling) by reacting 5-Chloro-2-ethoxyphenol with another phenol, or to form diaryl amines (C-N coupling, also known as the Goldberg reaction) by reacting with an amine.[19][20] These reactions often require high temperatures and polar aprotic solvents like DMF or NMP, but can be effective when palladium-catalyzed methods fail.[19]

General Experimental Workflow

The following diagram illustrates the typical laboratory workflow for performing these cross-coupling reactions.

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// Nodes Prep [label="1. Reactant & Reagent Prep\n(Drying, Degassing Solvents)"]; Setup [label="2. Reaction Setup\n(Under Inert Atmosphere)"]; Reaction [label="3. Reaction\n(Heating & Stirring)"]; Monitor [label="4. Monitoring\n(TLC, GC-MS, LC-MS)"]; Workup [label="5. Aqueous Work-up\n(Quenching, Extraction)"]; Purify [label="6. Purification\n(Column Chromatography)"]; Analyze [label="7. Product Analysis\n(NMR, MS)"];

// Edges Prep -> Setup [color="#4285F4"]; Setup -> Reaction [color="#EA4335"]; Reaction -> Monitor [color="#FBBC05"]; Monitor -> Reaction [label="Continue if\nincomplete", fontsize=8, fontcolor="#5F6368"]; Monitor -> Workup [label="Proceed if\ncomplete", fontsize=8, fontcolor="#5F6368", color="#34A853"]; Workup -> Purify [color="#4285F4"]; Purify -> Analyze [color="#EA4335"]; } caption: A typical laboratory workflow for cross-coupling.

References
  • Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). PMC.
  • Al-Masum, M., & Al-Amin, M. (2020).
  • Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. (2022).
  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-dichloro-2-ethoxybenzene. (n.d.). Benchchem.
  • Heck reaction. (n.d.). Wikipedia.
  • Ullmann Condens
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). MilliporeSigma.
  • Ullmann condens
  • Buchwald–Hartwig amin
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Transition metal-catalyzed couplings reactions involving carbonyl compounds electrophilic aromatic substitution reactions nucleo. (n.d.). Chemie Brunschwig.
  • Ullmann Reaction. (n.d.). BYJU'S.
  • A Comparative Guide to Palladium Catalysts for Suzuki Reactions with 5-Chloro-2,3-dibromoaniline. (n.d.). Benchchem.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.

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Technical Notes & Optimization

Troubleshooting

Improving yield and purity in 5-Chloro-2-ethoxyphenol synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-Chloro-2-ethoxyphenol. Here, we provide in-depth troubleshooting advice, frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-Chloro-2-ethoxyphenol. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis, improve your yields, and achieve high purity of the final product.

I. Troubleshooting Guide: Common Issues and Solutions

The synthesis of 5-Chloro-2-ethoxyphenol, typically achieved through a Williamson ether synthesis, can present several challenges. This section addresses common problems, their probable causes, and actionable solutions to get your synthesis back on track.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the starting phenol: The base used may not be strong enough to fully deprotonate the 4-chlorophenol.[1] 2. Poor quality of reagents: Degradation of the ethylating agent or the starting phenol. 3. Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at excessively high temperatures.[2] 4. Inappropriate solvent: Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity.1. Use a stronger base: Consider switching from weaker bases like K₂CO₃ to stronger ones like NaOH or NaH. Ensure anhydrous conditions if using NaH.[1] 2. Verify reagent purity: Use freshly opened or purified reagents. The purity of the starting materials is crucial for high yields. 3. Optimize temperature: A typical temperature range for Williamson ether synthesis is 50-100°C.[2] Monitor the reaction progress by TLC to determine the optimal temperature for your specific setup. 4. Choose an appropriate solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the reaction rate.
Presence of Unreacted 4-Chlorophenol 1. Insufficient amount of base or ethylating agent. 2. Short reaction time. 1. Use a slight excess of the base and ethylating agent: A molar ratio of 1:1.1:1.2 (phenol:base:ethylating agent) is a good starting point. 2. Increase reaction time: Monitor the reaction by TLC and continue until the starting material is consumed.
Formation of Side Products (e.g., C-alkylation) 1. Reaction conditions favoring C-alkylation over O-alkylation. This can be influenced by the solvent and counter-ion.1. Optimize solvent and base: Aprotic solvents generally favor O-alkylation. The choice of base and its counter-ion can also influence the O/C alkylation ratio.
Difficulty in Product Purification 1. Presence of closely related impurities. 2. Oiling out during recrystallization. 1. Employ column chromatography: Use a silica gel column with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to separate the product from impurities.[3] 2. Optimize recrystallization solvent: Test a range of solvent systems. A mixture of a good solvent and a poor solvent can be effective. Slow cooling can promote crystal formation over oiling out.[4][5]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 5-Chloro-2-ethoxyphenol, offering deeper insights into the chemical principles and practical considerations.

Q1: What is the most common and efficient method for synthesizing 5-Chloro-2-ethoxyphenol?

The most prevalent and generally efficient method is the Williamson ether synthesis .[2][6] This reaction involves the deprotonation of a phenol (in this case, 4-chlorophenol or a related precursor) to form a phenoxide ion, which then acts as a nucleophile and attacks an ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate) in an Sₙ2 reaction to form the desired ether.[2]

Q2: What are the critical parameters to control for a successful Williamson ether synthesis of 5-Chloro-2-ethoxyphenol?

The success of this synthesis hinges on several key parameters:

  • Choice of Base: A sufficiently strong base is required to deprotonate the phenol. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used. For less reactive systems, a stronger base like sodium hydride (NaH) might be necessary, though it requires strictly anhydrous conditions.[1]

  • Ethylating Agent: Primary ethyl halides (iodide or bromide) are excellent choices as they are highly reactive in Sₙ2 reactions.[7] Diethyl sulfate is also a potent ethylating agent.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred as they solvate the cation of the base but not the phenoxide anion, thus enhancing its nucleophilicity.[6]

  • Temperature: The reaction temperature needs to be optimized. Generally, temperatures between 50-100°C are effective.[2] Higher temperatures can lead to side reactions and decomposition.

Q3: Can I use 2-amino-4-chlorophenol as a starting material?

Yes, 2-amino-4-chlorophenol can be used as a precursor. This route involves a diazotization reaction followed by a Sandmeyer-type reaction .[7][8] The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C).[1][2] The diazonium group is an excellent leaving group and can be displaced by an ethoxy group, often using ethanol in the presence of a copper catalyst. However, this method can be more complex and may have lower yields compared to a direct Williamson ether synthesis from 4-chlorophenol if the starting material is readily available.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective and straightforward technique to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting phenol, the product, and any potential side products. By spotting the reaction mixture alongside the starting material standard on a TLC plate, you can visually track the consumption of the reactant and the formation of the product over time.

Q5: What are the expected spectroscopic signatures of 5-Chloro-2-ethoxyphenol?

While specific experimental data can vary slightly, the expected spectroscopic features are:

  • ¹H NMR: You would expect to see signals corresponding to the aromatic protons, the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), and the phenolic hydroxyl proton. The aromatic protons will show a specific splitting pattern based on their substitution.

  • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the oxygen of the ethoxy group and the carbon attached to the chlorine atom having characteristic chemical shifts. Signals for the two carbons of the ethoxy group will also be present.

  • IR Spectroscopy: Key absorption bands would include a broad O-H stretch for the phenolic hydroxyl group (around 3200-3500 cm⁻¹), C-H stretches for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹), C-O stretching for the ether linkage (around 1200-1250 cm⁻¹), and C-Cl stretching (typically in the fingerprint region).[3][9][10]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom.

III. Experimental Protocol: Williamson Ether Synthesis of 5-Chloro-2-ethoxyphenol

This protocol provides a detailed, step-by-step methodology for the synthesis of 5-Chloro-2-ethoxyphenol from 4-chlorophenol.

Materials and Reagents:

  • 4-Chlorophenol

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Ethyl iodide or Ethyl bromide

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Hydrochloric acid (HCl, dilute solution)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for TLC and column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add powdered sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide salt.

  • Alkylation: Slowly add the ethylating agent (ethyl iodide or ethyl bromide, 1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting phenol on TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Shake the funnel vigorously and allow the layers to separate.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic extracts and wash them with dilute HCl, followed by water, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by either recrystallization or column chromatography.

    • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., a hexane/ethyl acetate mixture) and allow it to cool slowly to form crystals.[4][5]

    • Column Chromatography: If recrystallization is not effective, purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).[3]

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods (NMR, IR, MS).

IV. Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or No Product check_deprotonation Check Deprotonation: - Base strength sufficient? - Anhydrous conditions (if NaH)? start->check_deprotonation check_reagents Verify Reagent Quality: - Freshly opened/purified? - Correct stoichiometry? start->check_reagents check_conditions Review Reaction Conditions: - Optimal temperature? - Sufficient reaction time? start->check_conditions check_solvent Evaluate Solvent Choice: - Aprotic polar solvent used? start->check_solvent solution_base Solution: - Use stronger base (e.g., NaOH, NaH) - Ensure anhydrous conditions check_deprotonation->solution_base solution_reagents Solution: - Use pure reagents - Adjust stoichiometry check_reagents->solution_reagents solution_conditions Solution: - Optimize temperature (50-100°C) - Increase reaction time (monitor by TLC) check_conditions->solution_conditions solution_solvent Solution: - Use DMF, DMSO, or Acetonitrile check_solvent->solution_solvent

Caption: A logical workflow for troubleshooting low yield in the synthesis of 5-Chloro-2-ethoxyphenol.

Synthetic Pathway Overview

SyntheticPathway cluster_williamson Williamson Ether Synthesis cluster_sandmeyer Alternative Route: Sandmeyer Reaction start_phenol 4-Chlorophenol phenoxide Sodium 4-chlorophenoxide start_phenol->phenoxide  + NaOH or K₂CO₃  in DMF product 5-Chloro-2-ethoxyphenol phenoxide->product  + Ethylating Agent  (Sₙ2 reaction) ethylating_agent Ethyl Iodide/ Ethyl Bromide ethylating_agent->product start_amine 2-Amino-4-chlorophenol diazonium Diazonium Salt start_amine->diazonium  + NaNO₂ / HCl  (0-5°C) product_sandmeyer 5-Chloro-2-ethoxyphenol diazonium->product_sandmeyer  + Ethanol / Cu⁺ catalyst

Caption: Overview of the primary and alternative synthetic routes to 5-Chloro-2-ethoxyphenol.

V. References

  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. BenchChem.

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. University of Rochester Chemistry Department. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. ChemTalk. [Link]

  • Reddit. (2025, May 29). Synthesis route help needed. r/Chempros. [Link]

  • AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. AZoM. [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • University of Rochester. (n.d.). Purification: How To. University of Rochester Chemistry Department. [Link]

  • LCGC Europe. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. [Link]

  • MDPI. (2019, March 9). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

  • Google Patents. (n.d.). CN102078808A - Catalyst used for synthesizing o-ethoxyphenol and preparation method thereof. Google Patents.

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]

  • MDPI. (2021, July 8). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. [Link]

  • NIH. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. [Link]

  • ResearchGate. (2025, December 4). Transetherification of guaiacol to O-ethoxyphenol with gamma Al2O3 as a catalyst in supercritical ethanol. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses. [Link]

  • NIH. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PMC. [Link]

  • ResearchGate. (n.d.). NMR and IR Spectroscopy of Phenols. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. ChemRxiv. [Link]

  • ScienceDirect. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. ScienceDirect. [Link]

  • Mat3ra. (n.d.). 12. Validation case study: Matching NMR spectra to composition of the molecule. Mat3ra. [Link]

  • ACS Publications. (2013, January 14). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. ACS Publications. [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. ArtMolecule. [Link]

  • Scilit. (n.d.). Optimization of HPLC Conditions to Analyze Widely Distributed Ethoxylated Alkylphenol Surfactants. Scilit. [Link]

  • Technical Disclosure Commons. (2022, September 19). Process for the preparation of 2-ethoxy-phenol. Technical Disclosure Commons. [Link]

  • ISTAS. (n.d.). RISCTOX: Toxic and hazardous substances database. ISTAS. [Link]

  • PubChem. (n.d.). 2-Ethoxyphenol. PubChem. [Link]

  • RSC Publishing. (n.d.). Identification of catalyst optimization trends for electrocatalytic CO(2) reduction to ethylene. RSC Publishing. [Link]

  • PubMed. (2023, May 12). Study on free and entangled binary metal nanocatalysts for removal of 2,4,6-trichlorophenol in aqueous phase. PubMed. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Chloro-2-ethoxyphenol Solubility in Methanol

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals resolve specific solubility bottlenecks encountered when working wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals resolve specific solubility bottlenecks encountered when working with 5-Chloro-2-ethoxyphenol in methanolic systems. Rather than simply providing a list of fixes, this guide explores the thermodynamic and chemical causality behind these issues to ensure your experimental protocols remain robust and self-validating.

Section 1: Core Diagnostic FAQs

Q1: Why is my 5-Chloro-2-ethoxyphenol failing to dissolve completely in methanol? A1: 5-Chloro-2-ethoxyphenol is an amphiphilic halophenol. Its phenolic hydroxyl (-OH) group acts as a strong hydrogen-bond donor and acceptor, heavily favoring solvation in polar protic solvents like methanol[1]. However, the chloro and ethoxy substituents impart significant hydrophobic character to the aromatic ring. If you are observing incomplete dissolution, it is rarely a failure of the solvent itself. Instead, it typically stems from three root causes:

  • Solvent Impurity: Water contamination in the methanol.

  • Solute Degradation: Oxidative polymerization of the sample into insoluble quinones.

  • Thermodynamic Limits: Exceeding the saturation limit at your current working temperature.

Q2: How does solvent quality (specifically water content) thermodynamically affect halophenol solvation? A2: Methanol is highly hygroscopic. If your solvent has absorbed atmospheric moisture, the dielectric constant of the solvent mixture increases. While the hydrophilic -OH group of the compound tolerates water, the 5-chloro and 2-ethoxy groups rely on the lower polarity and van der Waals interactions provided by pure organic solvents. As water content increases, the hydrophobic effect forces the halophenol molecules to aggregate and precipitate to minimize contact with the highly polar aqueous phase. For critical stock solutions, you must use LC-MS or HPLC grade anhydrous methanol (≥99.9% purity)[1].

Q3: Could my compound have degraded into an insoluble byproduct? A3: Yes. Phenols are highly susceptible to autoxidation, especially when exposed to light, oxygen, or trace transition metals. The initial one-electron oxidation of the phenol generates a phenoxy radical. This radical can either undergo further oxidation to form a reactive ortho-quinone or engage in radical-radical coupling. These intermediates rapidly condense into high-molecular-weight polymeric species[2][3]. Unlike the monomeric 5-Chloro-2-ethoxyphenol, these complex, cross-linked oligomers lose their hydrogen-bonding capacity and become highly insoluble in methanol. If your powder appears yellow, brown, or pink instead of its standard off-white color, oxidative degradation has occurred.

Section 2: Visual Troubleshooting & Pathways

Workflow Start Symptom: Incomplete Dissolution in MeOH CheckWater Check Solvent Quality (Is MeOH anhydrous?) Start->CheckWater DryMeOH Use HPLC/LC-MS Grade Anhydrous MeOH CheckWater->DryMeOH No CheckPurity Check Sample Purity (Is powder discolored?) CheckWater->CheckPurity Yes Degradation Oxidative Polymerization (Insoluble Quinones) CheckPurity->Degradation Yes (Yellow/Brown) CheckConc Check Concentration (Exceeds saturation?) CheckPurity->CheckConc No (White Powder) Purify Perform Recrystallization or Column Chromatography Degradation->Purify Heat Gentle Heating (40°C) or Add Co-solvent CheckConc->Heat Yes

Caption: Troubleshooting workflow for resolving 5-Chloro-2-ethoxyphenol solubility issues in methanol.

Pathway Phenol 5-Chloro-2-ethoxyphenol (Soluble) Radical Phenoxy Radical Intermediate Phenol->Radical O2 / Autoxidation (Loss of e-) Quinone o-Quinone Derivative (Reactive) Radical->Quinone Further Oxidation Polymer Polymeric Species (Insoluble in MeOH) Radical->Polymer Radical Coupling Quinone->Polymer Condensation

Caption: Oxidative degradation pathway of halophenols leading to methanol-insoluble polymeric species.

Section 3: Experimental Protocols

Protocol A: Co-Solvent Solubilization Screen (Self-Validating)

If your compound resists dissolution in pure methanol, use this self-validating screen to determine if the issue is thermodynamic (concentration/temperature) or chemical (degradation).

  • Preparation: Weigh three identical 10 mg aliquots of 5-Chloro-2-ethoxyphenol into separate 2 mL glass HPLC vials.

  • Control (Vial 1): Add 1.0 mL of anhydrous HPLC-grade methanol. Sonicate for 2 minutes at room temperature (20°C).

  • Thermal Test (Vial 2): Add 1.0 mL of anhydrous methanol. Place the vial in a thermomixer or water bath at 40°C for 5 minutes. Causality: If it dissolves here but not in Vial 1, your previous attempts exceeded the room-temperature saturation limit.

  • Co-Solvent Test (Vial 3): Add 0.1 mL of Dimethyl Sulfoxide (DMSO) to dissolve the solid completely, then slowly dilute with 0.9 mL of methanol. Causality: DMSO disrupts highly stable crystalline lattices. If a precipitate forms upon methanol addition, the sample contains polymeric impurities.

Protocol B: Recrystallization to Remove Polymeric Impurities

If your sample is discolored and fails the Co-Solvent Screen, you must remove the insoluble polymeric quinones.

  • Dissolution: Suspend 1.0 g of the degraded 5-Chloro-2-ethoxyphenol in 10 mL of a non-polar solvent like toluene or dichloromethane (DCM). Monomeric halophenols will dissolve, while polar polymeric quinones will remain suspended.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter or a Celite pad to remove the insoluble dark matter.

  • Concentration: Evaporate the filtrate under reduced pressure using a rotary evaporator.

  • Precipitation: Redissolve the purified residue in a minimal amount of warm anhydrous methanol, then slowly add cold water dropwise until the pure white product crystallizes. Filter and dry under a vacuum.

Section 4: Quantitative Data & Troubleshooting Matrices

Table 1: Physicochemical Profile of 5-Chloro-2-ethoxyphenol

PropertyValueRelevance to Solvation
CAS Number 57428-47-4[4]Unique identifier for sourcing pure material.
Molecular Weight 172.61 g/mol [4]Used for calculating molarity in stock solutions.
Hydrogen Bond Donors 1 (-OH)Facilitates strong interactions with methanol oxygen.
Hydrogen Bond Acceptors 2 (-OH, -O-CH2CH3)Interacts with methanol's hydroxyl proton.
Hydrophobic Moieties Chloro group, Benzene ringSensitive to water contamination in the solvent.

Table 2: Troubleshooting Matrix

Observed SymptomLikely Root CauseRecommended Solution
White powder, cloudy suspension at RTExceeded saturation limitGently heat to 40°C or increase solvent volume.
White powder, rapid precipitation upon mixingHigh water content in methanolSwitch to anhydrous HPLC/LC-MS grade methanol.
Yellow/Brown powder, dark insoluble specksOxidative polymerizationPerform Protocol B (Recrystallization) before use.
Dissolves initially, precipitates after daysAutoxidation in solutionStore stock solutions at -20°C in amber vials under Argon.

References

  • Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase National Center for Biotechnology Inform
  • If phenols are oxidized and converted to quinones, will they lose antioxidant capacity?
  • Methanol: Solubility in Organic Solvents Sigma-Aldrich
  • 57428-47-4 | 5-Chloro-2-ethoxyphenol ChemScene

Sources

Troubleshooting

Technical Support Center: Purification of 5-Chloro-2-ethoxyphenol via Recrystallization

Welcome to the Technical Support Center for the isolation and purification of 5-Chloro-2-ethoxyphenol. This guide is engineered for research scientists and drug development professionals who require high-purity phenolic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Chloro-2-ethoxyphenol. This guide is engineered for research scientists and drug development professionals who require high-purity phenolic intermediates for downstream synthesis. Here, we bridge the gap between theoretical thermodynamics and benchtop execution, providing self-validating protocols and troubleshooting matrices to resolve common purification bottlenecks.

Section 1: Physicochemical Profiling

Before designing a crystallization matrix, it is critical to understand the molecular properties of the target compound. 5-Chloro-2-ethoxyphenol possesses a unique solubility profile driven by its hydrophobic chlorobenzene core and its hydrophilic hydroxyl and ethoxy groups.

Table 1: Physicochemical Properties of 5-Chloro-2-ethoxyphenol [1]

PropertySpecification
Chemical Name 5-Chloro-2-ethoxyphenol
CAS Registry Number 57428-47-4
Molecular Formula C8H9ClO2
Molecular Weight 172.61 g/mol
Typical Crude Purity 95.0% - 97.0%
Functional Groups Phenol (-OH), Ether (-O-CH2CH3), Aryl Chloride (-Cl)
Section 2: Solvent Selection & Workflow (FAQs)

Q: How do I select the optimal solvent system for 5-Chloro-2-ethoxyphenol? A: Solvent selection is governed by the principle of structural affinity. Because 5-Chloro-2-ethoxyphenol contains both lipophilic (chloro-aromatic) and polar (hydroxyl) moieties, it exhibits high solubility in polar protic solvents (e.g., ethanol, methanol) and poor solubility in highly polar solvents (e.g., water) or strictly non-polar aliphatic hydrocarbons (e.g., cold hexane) [2]. Expert Recommendation: A binary mixed-solvent system, specifically Ethanol/Water , is highly effective. Ethanol acts as the primary "good" solvent to dissolve the compound at elevated temperatures, while water acts as the "anti-solvent" to forcefully reduce solubility and induce supersaturation upon cooling.

Q: What is the exact benchtop protocol for this mixed-solvent recrystallization? A: To ensure a self-validating system where each step confirms the success of the previous one, follow this standard operating procedure:

  • Initial Dissolution: Weigh the crude 5-Chloro-2-ethoxyphenol and transfer it to an Erlenmeyer flask. Add a minimal volume of boiling ethanol until the solid is completely dissolved. Causality: Using the absolute minimum volume of the good solvent ensures maximum supersaturation upon cooling, which directly dictates your final percent recovery.

  • Decolorization (Optional): If the crude solution is dark, add 1-2% w/w activated charcoal, boil for 3 minutes, and perform a hot gravity filtration. Causality: High molecular weight colored impurities adsorb onto the porous carbon surface. Hot filtration prevents the premature crystallization of the target compound on the filter paper [2].

  • Anti-Solvent Titration: Keep the filtrate at a gentle boil. Slowly add hot water dropwise until the solution becomes faintly turbid (cloudy). Immediately add 1-2 drops of hot ethanol until the solution just clears. Causality: Turbidity indicates the exact saturation point at the boiling temperature. Clearing it slightly prevents the compound from crashing out immediately, ensuring crystallization initiates only during the slow cooling phase.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool undisturbed to 25°C over 1-2 hours. Causality: Slow cooling allows the molecules to selectively pack into a highly ordered, thermodynamically stable crystal lattice, actively excluding impurities.

  • Maturation & Isolation: Place the flask in an ice-water bath (0-5°C) for 30 minutes to maximize yield. Collect the crystals via vacuum filtration and wash with a minimal amount of ice-cold 10% ethanol/water. Causality: The cold wash displaces the impurity-rich mother liquor from the crystal surfaces without re-dissolving the purified product.

Workflow N1 Crude 5-Chloro-2-ethoxyphenol N2 Dissolve in Min. Hot Ethanol N1->N2 N3 Hot Filtration (with Charcoal) N2->N3 If colored impurities present N4 Add Hot Water (Anti-solvent) until turbid, then clear with EtOH N2->N4 If solution is clear N3->N4 N5 Slow Cool to 25°C (Nucleation) N4->N5 N6 Ice Bath (0-5°C) (Crystal Growth) N5->N6 N7 Vacuum Filtration & Cold Wash N6->N7 N8 Pure Crystals N7->N8

Fig 1: Step-by-step mixed-solvent recrystallization workflow for 5-Chloro-2-ethoxyphenol.

Section 3: Troubleshooting Guide

Q: My sample is "oiling out" (forming a second liquid phase at the bottom of the flask) instead of forming solid crystals. Why does this happen and how do I fix it? A: Causality: Oiling out is a liquid-liquid phase separation. It occurs when the solute's concentration exceeds its solubility at a temperature that is higher than the melting point of the solute-solvent mixture. In thermodynamic terms, the cloud point (


) is greater than the crystallization temperature (

). Resolution Protocol:
  • Re-dissolve: Reheat the mixture until the oil goes back into solution.

  • Adjust Concentration: Add 5-10% more of the primary solvent (ethanol). This lowers the concentration, which in turn lowers the

    
     below the melting point, favoring solid-liquid separation (crystallization).
    
  • Seeding: Introduce a tiny seed crystal of pure 5-Chloro-2-ethoxyphenol just above the expected crystallization temperature. This bypasses the activation energy barrier for nucleation, forcing the compound to crystallize before it can oil out.

OilingOut Start Cooling Supersaturated Solution Cond1 T_cloud > T_melt Start->Cond1 Cond2 T_cloud < T_melt Start->Cond2 Res1 Oiling Out (Liquid-Liquid Separation) Cond1->Res1 Res2 Crystallization (Solid-Liquid Separation) Cond2->Res2 Fix1 Add more good solvent (Lowers T_cloud) Res1->Fix1 Fix2 Seed with pure crystals (Forces Nucleation) Res1->Fix2 Fix1->Start Reheat & Retry Fix2->Start Reheat & Retry

Fig 2: Thermodynamic pathways leading to oiling out versus successful crystallization.

Q: The crude material contains closely related isomeric impurities (e.g., other chloro-ethoxyphenols). Standard recrystallization isn't removing them. What advanced techniques can I use? A: Causality: Structurally similar isomers often have nearly identical solubility profiles and can co-crystallize by substituting for the target molecule within the crystal lattice. Advanced Resolution: When fractional crystallization fails, alternative phase-separation techniques must be employed. For closely boiling chlorophenol mixtures, Stripping Crystallization (SC) —which combines melt crystallization and vaporization at reduced pressures—has been proven highly effective in separating isomers like m-chlorophenol and p-chlorophenol [3]. Alternatively, Dissociation Extraction using alkanolamine solutions can selectively precipitate specific chlorophenol salts from an aqueous phase based on slight differences in pKa and salt solubility [4].

References
  • University of Massachusetts Amherst. "Recrystallization: Theory and Practice." Department of Chemistry. Available at: [Link]

  • Cheng, C.-G., et al. "Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization." PubMed Central (PMC), National Institutes of Health, 28 Oct. 2021. Available at: [Link]

  • Gaikar, V. G., & Sharma, M. M. "Separation of phenols and chlorophenols by Dissociation extraction: New regenerative methods." ResearchGate, Oct. 2015. Available at: [Link]

Optimization

Technical Support Center: High-Performance Liquid Chromatography (HPLC)

Topic: Resolving Peak Tailing for 5-Chloro-2-ethoxyphenol Executive Summary & Analyte Profile Analyte: 5-Chloro-2-ethoxyphenol Chemical Class: Halogenated Phenol / Ether Critical Properties: Acidity (pKa): Estimated ~8.5...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing for 5-Chloro-2-ethoxyphenol

Executive Summary & Analyte Profile

Analyte: 5-Chloro-2-ethoxyphenol Chemical Class: Halogenated Phenol / Ether Critical Properties:

  • Acidity (pKa): Estimated ~8.5 – 9.0 (Weakly acidic due to the phenolic -OH, slightly acidified by the electron-withdrawing Chlorine at C5, but counter-balanced by the electron-donating Ethoxy at C2).

  • Hydrophobicity (LogP): ~2.4 – 2.5 (Moderately lipophilic).

The Problem: You are observing peak tailing (Asymmetry Factor


 or USP Tailing 

). In phenolic analysis, this is rarely a "random" error. It is almost always a symptom of secondary silanol interactions or ionization mismatch . Because 5-Chloro-2-ethoxyphenol possesses a free hydroxyl group, it acts as a hydrogen bond donor to the residual silanols on your silica column.

This guide moves beyond generic advice, treating the separation as a chemical equilibrium problem.

Module 1: The Chemistry of Tailing (Root Cause Analysis)

To fix the tail, you must understand the molecular war happening in your column.

  • The Silanol Trap (Chemical Tailing): Silica columns (

    
    ) have surface silanol groups (
    
    
    
    ). Even "end-capped" columns have residual silanols.
    • Mechanism:[1][2] The phenolic hydrogen on 5-Chloro-2-ethoxyphenol forms a hydrogen bond with the deprotonated or free silanols. This is a "secondary retention mechanism."

    • Result: Some molecules stick longer than others, creating the "tail."

  • The Ionization State (pH Mismatch):

    • Mechanism:[1][2] If your mobile phase pH is near the pKa (e.g., pH 7-8), the analyte exists as a mixture of neutral phenol and ionized phenolate (

      
      ). These two species elute at different rates.[3]
      
    • Result: Peak broadening and distortion.[1][2][4]

Module 2: Step-by-Step Resolution Protocol
Step 1: Mobile Phase Acidification (The "Gold Standard")

You must suppress the ionization of both the analyte and the surface silanols.

  • The Fix: Lower the mobile phase pH to 2.0 – 3.0 .

  • Why it works:

    • Analyte: At pH 2.5, 5-Chloro-2-ethoxyphenol is 99.9% protonated (neutral), maximizing hydrophobic interaction with the C18 phase.

    • Silanols: At pH 2.5, surface silanols (

      
      ) are protonated to 
      
      
      
      , reducing their cation-exchange activity.

Recommended Mobile Phase A:

Reagent Concentration Notes
Formic Acid 0.1% (v/v) Good for LC-MS. Volatile. pH ~2.[4]7.
Phosphoric Acid 0.1% (H₃PO₄) Best for UV detection. Non-volatile. Suppresses silanols aggressively.

| Phosphate Buffer | 20-25 mM (pH 2.5) | High ionic strength helps mask silanols further. |

Step 2: Column Selection & Chemistry

If pH adjustment fails, your column chemistry is likely insufficient for phenolic separation.

  • The Fix: Switch to a Type B Silica (High Purity) column with high carbon load and extensive end-capping.

  • Specific Recommendation: Use a "Polar Embedded" or "Polar End-capped" C18. These phases have a hydrophilic group near the silica surface that creates a "water shield," preventing the phenol from reaching the silanols.

Step 3: Injection Solvent Mismatch (The "Physical" Tail)

Often ignored, this causes "fronting" that looks like tailing, or pure tailing.

  • The Fix: Dissolve your sample in the initial mobile phase composition .

  • Scenario: If your initial gradient is 90% Water / 10% ACN, but you inject the sample dissolved in 100% ACN (strong solvent), the analyte travels too fast at the column head, causing band spreading before separation begins.

Module 3: Diagnostic Logic Flow

Use this decision tree to isolate the specific cause of your tailing.

G Start START: Peak Tailing Observed (5-Chloro-2-ethoxyphenol) Check_pH Check Mobile Phase pH Start->Check_pH Is_Acidic Is pH < 3.0? Check_pH->Is_Acidic Adjust_pH ACTION: Adjust pH to 2.5 (Use 0.1% H3PO4 or Formic Acid) Is_Acidic->Adjust_pH No (pH > 3) Check_Solvent Check Injection Solvent Is_Acidic->Check_Solvent Yes Adjust_pH->Check_Solvent Is_Strong Is solvent stronger than Mobile Phase? Check_Solvent->Is_Strong Dilute_Sample ACTION: Dilute sample with weak mobile phase (Water) Is_Strong->Dilute_Sample Yes (100% MeOH/ACN) Check_Column Check Column Type Is_Strong->Check_Column No (Matched) Dilute_Sample->Check_Column Is_Old Is Column > 1000 injections or Type A Silica? Check_Column->Is_Old Replace_Col ACTION: Replace with High-Purity End-capped C18 Is_Old->Replace_Col Yes System_Vol Check System Physicals (Fittings/Tubing) Is_Old->System_Vol No (New/Type B)

Figure 1: Diagnostic workflow for isolating the root cause of peak tailing in phenolic compounds.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Triethylamine (TEA) to fix the tailing? A: While TEA is a classic "silanol blocker" for basic compounds (amines), it is generally unnecessary for 5-Chloro-2-ethoxyphenol if the pH is correct.

  • Reasoning: TEA works by competing for silanol sites.[5][6] However, since phenols are acidic, simply lowering the pH (Step 1) is a cleaner, more robust solution that avoids the column contamination risks associated with TEA [1].

Q2: My peak tails, but only at high concentrations. Why? A: This is Mass Overload .

  • Diagnosis: The stationary phase surface is saturated.

  • Test: Inject 1/10th of the concentration. If the peak becomes symmetrical and the retention time shifts slightly, you were overloading the column.

  • Solution: Increase column diameter or reduce injection volume.

Q3: I am using a generic C18 column and pH 2.5, but it still tails. What now? A: You likely have trace metal activity in the silica.[1]

  • Explanation: Older or lower-quality silica contains metal ions (Fe, Al) that chelate with the phenolic oxygen.

  • Solution: Switch to a "High Purity" or "Base Deactivated" column immediately. Alternatively, add 0.1 mM EDTA to the mobile phase (though this is a last resort) [2].

Q4: Does the ethoxy group affect the tailing? A: Yes, slightly. The oxygen in the ethoxy group (


) has lone pairs that can act as a weak Lewis base, potentially interacting with silanols. This reinforces the need for a low pH  mobile phase to keep the environment proton-rich, discouraging these secondary interactions.[7]
References
  • Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks." LCGC Blog. Accessed March 5, 2026. [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC." Technical Guides. Accessed March 5, 2026. [Link]

  • ResearchGate. "How can I prevent peak tailing in HPLC?" Scientific Discussion. Accessed March 5, 2026. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 5-Chloro-2-ethoxyphenol

Welcome to the technical support guide for 5-Chloro-2-ethoxyphenol. This document is designed for researchers, scientists, and drug development professionals who handle and store this compound.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Chloro-2-ethoxyphenol. This document is designed for researchers, scientists, and drug development professionals who handle and store this compound. As a substituted phenol, 5-Chloro-2-ethoxyphenol is susceptible to oxidative degradation, which can compromise experimental integrity, impurity profiles, and final product quality. This guide provides in-depth, field-proven insights into the causes of degradation and offers robust, validated protocols to ensure its stability.

Section 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental questions regarding the stability of 5-Chloro-2-ethoxyphenol.

Q1: What is 5-Chloro-2-ethoxyphenol, and why is it prone to oxidative degradation?

A1: 5-Chloro-2-ethoxyphenol (CAS No. 57428-47-4) is an aromatic organic compound featuring a phenol ring substituted with a chloro group and an ethoxy group.[1] The core of its instability lies in the phenolic hydroxyl (-OH) group. This group has a high electron density, making it susceptible to oxidation.[2][3] The process typically involves the loss of a hydrogen atom from the hydroxyl group to form a phenoxy radical. This radical is resonance-stabilized, but it is highly reactive and can participate in further reactions, leading to the formation of colored and often complex degradation products.[4] Factors like the presence of oxygen, light, heat, and certain metal ions can initiate and accelerate this degradation cascade.[2][5][6][7]

Q2: What are the primary visual and analytical signs of degradation?

A2: The most common and immediate sign of degradation is a change in color . Pure 5-Chloro-2-ethoxyphenol is typically a white to off-white solid. Upon oxidation, it can turn yellow, pink, or brown. This discoloration is due to the formation of quinone-type compounds and other conjugated systems that absorb visible light.

Analytically, degradation is observed as:

  • Decreased purity: In chromatographic analyses like HPLC or GC, the peak area of the parent compound will decrease over time.

  • Appearance of new peaks: New signals corresponding to degradation products will appear in the chromatogram.

  • Mass balance loss: In forced degradation studies, it's crucial to ensure that the sum of all degradants accounts for the loss of the parent compound.[2]

Q3: What specific environmental factors accelerate the degradation of 5-Chloro-2-ethoxyphenol?

A3: Several factors can significantly accelerate oxidative degradation:

  • Oxygen: Atmospheric oxygen is the primary oxidizing agent.[2] Storing the compound in a poorly sealed container allows continuous exposure.

  • Light (Especially UV): Light provides the energy to initiate the formation of free radicals, a key step in photo-oxidation.[8][9] Storing the material in clear containers on a lab bench is a common cause of degradation.

  • Elevated Temperature: Heat increases the kinetic rate of chemical reactions, including oxidation.[2][7] Storing the compound at room temperature instead of under recommended refrigerated conditions will shorten its shelf life.[1]

  • pH: The pH of the local environment can influence the stability of phenolic compounds.[3][6] Highly alkaline conditions can deprotonate the phenolic hydroxyl group, forming a phenolate ion that is even more susceptible to oxidation.

  • Presence of Metal Ions: Trace amounts of transition metal ions (e.g., iron, copper) can act as catalysts, significantly speeding up oxidative processes.

main_compound 5-Chloro-2-ethoxyphenol (Stable, Pure) radical Phenoxy Radical (Highly Reactive Intermediate) main_compound->radical Initiation stressors Stress Factors: • Atmospheric Oxygen (O₂) • Light (UV) • Heat (Δ) • Metal Ions stressors->radical products Oxidized Products (e.g., Quinones, Polymers) radical->products Propagation observation Observable Degradation (Color Change, Impurity Peaks) products->observation

Caption: Oxidative degradation pathway of 5-Chloro-2-ethoxyphenol.

Section 2: Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is the most effective way to prevent degradation.

Q4: What are the ideal short-term and long-term storage conditions for 5-Chloro-2-ethoxyphenol?

A4: The ideal conditions are designed to mitigate the risks outlined in Q3. We recommend a multi-layered approach summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C [1]Slows down the rate of chemical reactions, including oxidation. Avoid freezing unless specified by the supplier.
Atmosphere Inert Gas (Argon or Nitrogen) [10]Displaces atmospheric oxygen, removing the key reactant for oxidative degradation.
Light Amber or Opaque Container [11]Protects the compound from light-induced (photo-oxidative) degradation.
Container Seal Tightly Sealed, Air-tight Cap [12][13]Prevents ingress of oxygen and moisture from the laboratory environment. Use of paraffin film for long-term storage is advised.
Location Designated, Well-Ventilated Cold Storage [14][15]Ensures consistent temperature and prevents cross-contamination. Should be stored away from strong oxidizing agents.[16]
Q5: How should I handle the compound upon receiving it and for routine use?

A5: Proper handling minimizes exposure to detrimental conditions.

Protocol: Initial Handling and Aliquoting

  • Inspect Upon Receipt: Check for any color change in the material. If it is not white or off-white, contact the supplier before use.

  • Prepare for Storage: Before opening the main container for the first time, allow it to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture inside the cold container, which can accelerate degradation.

  • Work in a Controlled Environment: If possible, handle the solid in an inert atmosphere glovebox. If not available, work quickly in a fume hood with low humidity.

  • Aliquot for Routine Use: It is highly recommended to divide the bulk material into smaller, single-use or short-term use vials. This minimizes the number of times the main container is opened, reducing exposure to air and moisture.

  • Inert Gas Purge: For each aliquot and the main stock container, flush the headspace with a gentle stream of argon or nitrogen for 15-30 seconds before sealing tightly.

  • Seal and Label: Seal the vials tightly, wrap the cap with paraffin film, and label clearly with the compound name, date, and storage conditions.

  • Store Immediately: Place the main container and all aliquots in a 2-8°C refrigerator immediately.

Q6: Can I use antioxidants to improve the stability of 5-Chloro-2-ethoxyphenol, especially in solution?

A6: Yes, adding a radical-scavenging antioxidant can be an effective strategy, particularly for solutions that will be stored or used over a period of time. Sterically hindered phenols like Butylated Hydroxytoluene (BHT) are commonly used for this purpose.[17][18]

Protocol: Stabilizing a Stock Solution with BHT

  • Objective: To prepare a 10 mg/mL stock solution of 5-Chloro-2-ethoxyphenol in a suitable solvent (e.g., Toluene) stabilized with BHT.

  • Materials:

    • 5-Chloro-2-ethoxyphenol

    • Butylated Hydroxytoluene (BHT)

    • Anhydrous Toluene (or other appropriate dry solvent)

    • Amber glass vial with a PTFE-lined cap

  • Procedure:

    • Prepare a 1 M stock solution of BHT in anhydrous toluene.

    • In a clean, dry amber vial, weigh the desired amount of 5-Chloro-2-ethoxyphenol (e.g., 100 mg).

    • Add the calculated volume of anhydrous toluene to achieve the target concentration (e.g., 10 mL for 10 mg/mL).

    • Add a small volume of the BHT stock solution to achieve a final BHT concentration of approximately 50-100 ppm (parts-per-million). For 10 mL of solution, this would be 5-10 µL of the 1 M BHT stock.

    • Mix gently until all solids are dissolved.

    • Flush the headspace of the vial with argon or nitrogen before sealing tightly.

    • Store the solution at 2-8°C, protected from light.

Section 3: Troubleshooting Guide

This section provides a logical framework for addressing common stability-related issues.

Q7: My solid 5-Chloro-2-ethoxyphenol has turned yellow/brown. What should I do?

A7: A color change indicates that degradation has occurred. The appropriate action depends on the requirements of your experiment. The following workflow will guide your decision.

start Observation: Solid has changed color check_purity Step 1: Analytical Confirmation Run HPLC or GC-MS Purity Check start->check_purity evaluate Step 2: Evaluate Purity Result check_purity->evaluate purity_high Purity >98%? (Minor Degradation) evaluate->purity_high Yes purity_low Purity <98%? (Significant Degradation) evaluate->purity_low No decision_high Step 3: Decision Point purity_high->decision_high decision_low Step 3: Decision Point purity_low->decision_low use_caution Use With Caution (If experiment is not sensitive to minor impurities) decision_high->use_caution Non-critical use purify Purify Material (e.g., Recrystallization, Chromatography) decision_high->purify Critical use decision_low->purify If feasible discard Discard and Procure New Lot decision_low->discard If purification is not an option

Caption: Troubleshooting workflow for discolored 5-Chloro-2-ethoxyphenol.

Q8: My analytical results show unexpected peaks. How can I confirm if this is due to degradation?

A8: Unexpected peaks are a common issue. To confirm if they are degradants:

  • Analyze a Fresh Standard: If possible, analyze a freshly opened, high-purity standard from a new lot. If the new peaks are absent in the fresh standard, it strongly suggests they are a result of degradation in your older sample.

  • Perform a Forced Degradation Study: Expose a small amount of a known pure sample to harsh conditions (e.g., heat it at 60°C for 24 hours, or expose a solution to strong light).[2][19] Analyze this "stressed" sample. If the peaks in your stored sample match the new peaks generated under stress, it confirms they are degradation products.

  • Use Mass Spectrometry (LC-MS or GC-MS): This is the most definitive method. Oxidative degradation often involves the addition of oxygen atoms or dimerization. Look for masses corresponding to these changes (e.g., M+16 for hydroxylation, M-2 for quinone formation, or ~2M for dimerization).

Section 4: Analytical Methodologies for Stability Assessment

A reliable analytical method is essential for monitoring the stability of your compound.

Q9: How can I set up a basic HPLC method to check the purity of 5-Chloro-2-ethoxyphenol?

A9: A reverse-phase HPLC method with UV detection is a straightforward way to assess purity. This protocol provides a starting point that should be validated for your specific instrumentation and needs. This approach is based on established methods for similar chlorophenol compounds.[20]

Protocol: HPLC Purity Assessment

prep 1. Sample Prep Dissolve ~1mg in 10mL Acetonitrile/Water (50:50) inject 2. HPLC Injection Inject 10 µL onto column prep->inject separate 3. Separation Isocratic elution separates parent from impurities inject->separate detect 4. UV Detection Monitor at ~280 nm separate->detect analyze 5. Data Analysis Integrate peaks, calculate Area % Purity detect->analyze

Caption: Workflow for HPLC purity analysis.

Instrumentation and Conditions:

  • HPLC System: With UV/Vis or Photodiode Array (PDA) Detector.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). You may need to add 0.1% formic acid to both phases to ensure sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan with a PDA detector to find the optimal wavelength. A starting point is ~280 nm.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute to ~0.1 mg/mL with the mobile phase for injection. Filter through a 0.45 µm syringe filter.

  • Analysis: The main peak corresponds to 5-Chloro-2-ethoxyphenol. Any earlier or later eluting peaks are likely impurities or degradants. Calculate purity by the area percent method (Area of main peak / Total area of all peaks * 100).

Q10: What are the likely chemical structures of the degradation products?

A10: While a full characterization requires advanced techniques like LC-MS and NMR, the degradation of phenols typically follows predictable pathways. The most likely products arise from the initial phenoxy radical intermediate and include:

  • Benzoquinones: Oxidation of the phenol ring can lead to the formation of substituted benzoquinones, which are often highly colored.

  • Dimerization Products: Two phenoxy radicals can combine to form biphenyl-type structures or other dimers.

  • Ring-Opened Products: Under more severe oxidative stress, the aromatic ring can be cleaved to form smaller aliphatic acids.[21]

Understanding these potential pathways is crucial when interpreting mass spectrometry data to identify unknown peaks in a degraded sample.

References

  • Drug Discovery and Development. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Polymers. (n.d.). Vegetal Polyphenol Extracts as Antioxidants for the Stabilization of PLA: Toward Fully Biobased Polymer Formulation. Retrieved from [Link]

  • Biodeg.co.uk. (n.d.). phenol handling phenol hydrates substituted phenols cresols. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]

  • Appel, H. M. (n.d.). Phenolics in ecological interactions: The importance of oxidation. Retrieved from [Link]

  • BASF. (2025, May 26). Safety data sheet. Retrieved from [Link]

  • Molecules. (n.d.). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Retrieved from [Link]

  • JScholar Publishers. (2023, June 19). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effect of Light, Temperature, and pH on the Accumulation of Phenol by Selenastrum capricornutum, a Green Alga. Retrieved from [Link]

  • ACS Food Science & Technology. (2025, September 2). First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 5-Chloro-2-(2,4-dichlorophenoxy)phenol - SAFETY DATA SHEET. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2023, January 26). Light Drives and Temperature Modulates: Variation of Phenolic Compounds Profile in Relation to Photosynthesis in Spring Barley. Retrieved from [Link]

  • ACS ES&T Air. (2024, February 23). Heterogeneous Reactions of Phenol on Different Components of Mineral Dust Aerosol: Formation of Oxidized Organic and Nitro-Phenolic Compounds. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Photoionization of phenols in water. Effects of light intensity, oxygen, pH, and temperature. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Phenol SOP. Retrieved from [Link]

  • McMaster University. (2024, March 13). SOP Phenol - Standard Operating Procedures. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-ETHOXYPHENOL FOR SYNTHESIS. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative FTIR Guide: 5-Chloro-2-ethoxyphenol Identification &amp; Analysis

Executive Summary 5-Chloro-2-ethoxyphenol (CAS: 55489-15-1) is a critical intermediate in the synthesis of pharmaceutical compounds and agrochemicals. Its structural integrity is defined by three distinct functionalities...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-ethoxyphenol (CAS: 55489-15-1) is a critical intermediate in the synthesis of pharmaceutical compounds and agrochemicals. Its structural integrity is defined by three distinct functionalities: a phenolic hydroxyl group, an ethoxy ether linkage, and a chlorine substituent on a 1,2,4-trisubstituted benzene ring.

This guide provides a rigorous spectroscopic analysis of 5-Chloro-2-ethoxyphenol, comparing its Infrared (IR) absorption profile against key structural analogs (e.g., 4-Chloro-2-ethoxyphenol and 5-Chloro-2-methoxyphenol). The goal is to empower researchers to definitively validate molecular identity and assess purity during drug development workflows.

Experimental Methodology

To ensure reproducibility and high signal-to-noise ratios, the following protocol is recommended for acquiring the FTIR data.

Sample Preparation Protocols
MethodSuitabilityProtocol Highlights
ATR (Attenuated Total Reflectance) Primary (Rapid) Use Diamond/ZnSe crystal. Solid sample is pressed directly. Requires minimal prep; ideal for routine ID.
KBr Pellet Secondary (High Res) Mix 1-2 mg sample with 200 mg dry KBr. Press at 10 tons. Essential for resolving subtle fingerprint region splitting.
Solution Cell Tertiary (H-Bonding) Dissolve in CCl₄ to observe "free" vs. "H-bonded" OH stretching (useful for intramolecular bonding studies).
Data Acquisition Parameters
  • Spectral Range: 4000 – 400 cm⁻¹[1][2]

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution for fingerprinting)

  • Scans: 32 (ATR) to 64 (Transmission)

  • Apodization: Boxcar or Happ-Genzel

Structural Analysis & Band Assignments

The FTIR spectrum of 5-Chloro-2-ethoxyphenol is dominated by the interplay between the electron-donating ethoxy/hydroxyl groups and the electron-withdrawing chlorine.

High-Frequency Region (4000 – 2800 cm⁻¹)
  • O-H Stretching (3550 – 3200 cm⁻¹):

    • Observation: Broad, strong band centered ~3400 cm⁻¹.

    • Mechanistic Insight: The position is heavily influenced by hydrogen bonding. In the solid state (ATR/KBr), intermolecular H-bonding broadens this peak. In dilute solution, a sharp "free" OH band appears ~3600 cm⁻¹.

  • Aromatic C-H Stretching (3100 – 3000 cm⁻¹):

    • Observation: Weak, sharp shoulders.

    • Assignment:

      
       of the benzene ring.
      
  • Aliphatic C-H Stretching (2980 – 2850 cm⁻¹):

    • Observation: Distinct cluster of peaks.[3]

    • Assignment: The ethoxy group (-OCH₂CH₃) introduces characteristic methyl (

      
       ~2980 cm⁻¹) and methylene (
      
      
      
      ~2870 cm⁻¹) stretches. This is a key differentiator from non-alkylated chlorophenols.
Fingerprint Region (1600 – 600 cm⁻¹)
  • Aromatic Ring Breathing (1600, 1580, 1480 cm⁻¹):

    • Observation: Sharp, variable intensity bands.

    • Assignment:

      
       skeletal vibrations. The 1,2,4-substitution pattern often splits the band near 1600 cm⁻¹.
      
  • Ether C-O-C Stretching (1275 – 1000 cm⁻¹):

    • Observation: Two strong bands.[3]

    • Assignment:

      • Ar-O-C (Asymmetric): ~1250–1270 cm⁻¹. Strong intensity due to conjugation with the ring.

      • C-O-C (Symmetric/Aliphatic): ~1040–1150 cm⁻¹. Characteristic of the ethyl ether linkage.

  • C-Cl Stretching (800 – 600 cm⁻¹):

    • Observation: Moderate to strong band, often around 650–750 cm⁻¹.

    • Assignment: The heavy chlorine atom creates a low-frequency stretch. The exact position depends on the rotational isomerism relative to the ring plane.

  • Out-of-Plane (OOP) Bending (900 – 700 cm⁻¹):

    • Observation: Critical for isomer differentiation.

    • Assignment: 1,2,4-trisubstituted benzenes typically show two strong bands:

      • Isolated H: ~860–900 cm⁻¹ (H at position 3, between OEt and Cl).

      • Adjacent 2H: ~800–860 cm⁻¹ (H at positions 4 and 6).

Comparative Performance: Distinguishing Alternatives

In drug development, verifying the specific regioisomer is vital. The table below contrasts 5-Chloro-2-ethoxyphenol with its most common "imposter" (4-Chloro isomer) and "homolog" (Methoxy analog).

Table 1: Spectral Differentiation Matrix
Feature5-Chloro-2-ethoxyphenol (Target)4-Chloro-2-ethoxyphenol (Isomer)5-Chloro-2-methoxyphenol (Homolog)
Substitution Pattern 1,2,4-trisubstituted (Cl at 5)1,2,4-trisubstituted (Cl at 4)1,2,4-trisubstituted (Cl at 5)
Aliphatic C-H Methyl & Methylene (Ethyl group)Methyl & Methylene (Ethyl group)Methyl Only (Methoxy group)
OOP Bending (Ar-H) Distinct bands for isolated H (pos 3) and adjacent H (pos 6) .Different pattern due to H positions at 3,5 (isolated) and 6.Similar to target, but shifted slightly by mass of OMe vs OEt.
Ether Stretch ~1260 cm⁻¹ (Ar-O) & ~1050 cm⁻¹ (Aliph)Similar, but Ar-O band shifts due to para-Cl electronic effect.~1260 cm⁻¹ & ~1030 cm⁻¹ (C-O-C symmetric shifts).
Differentiation Key OOP Region (800-900 cm⁻¹) confirms Cl position relative to OEt.Fingerprint Region shifts due to symmetry changes.C-H Region (2800-3000 cm⁻¹) : Methoxy lacks methylene peaks.

Visualization of Analytical Workflow

Diagram 1: Structural Assignment Logic

This flow illustrates the decision-making process for assigning the spectrum to 5-Chloro-2-ethoxyphenol.

FTIR_Assignment_Logic Start Unknown Spectrum Analysis CheckOH Region 3600-3200 cm⁻¹ Broad Band Present? Start->CheckOH ConfirmPhenol Confirm Phenolic -OH CheckOH->ConfirmPhenol Yes CheckAliphatic Region 3000-2850 cm⁻¹ C-H sp³ Peaks? ConfirmPhenol->CheckAliphatic ConfirmEthoxy Confirm Alkyl Group (Ethyl vs Methyl) CheckAliphatic->ConfirmEthoxy Multiple Bands (CH₂ + CH₃) CheckFingerprint Region 900-700 cm⁻¹ OOP Bending Pattern ConfirmEthoxy->CheckFingerprint ConfirmSubst Confirm 1,2,4-Trisubstitution (Cl Position) CheckFingerprint->ConfirmSubst Isolated H + Adjacent 2H FinalID Identity Confirmed: 5-Chloro-2-ethoxyphenol ConfirmSubst->FinalID

Caption: Logical decision tree for validating 5-Chloro-2-ethoxyphenol using FTIR spectral zones.

Diagram 2: Molecular Vibration Map

Visualizing the specific bonds responsible for key absorption bands.

Molecular_Vibrations cluster_interactions Spectral Interactions Phenol Phenolic O-H (3400 cm⁻¹) Ring Benzene Ring (1580, 1480 cm⁻¹) Phenol->Ring Attached at C1 H_Bond Intermolecular H-Bonding (Broadens O-H) Phenol->H_Bond Ether Ethoxy Ether C-O (1260, 1050 cm⁻¹) Ether->Ring Attached at C2 Alkyl Ethyl C-H (2980-2870 cm⁻¹) Ether->Alkyl Ethyl Group Chlorine C-Cl Stretch (700-600 cm⁻¹) Chlorine->Ring Attached at C5 Electronic Cl Inductive Effect (Shifts Ring/Ether Modes) Chlorine->Electronic

Caption: Mapping of functional groups to their characteristic FTIR vibrational frequencies.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general IR assignment rules).
  • Nandiyanto, A. B. D., et al. (2019). "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition". Indonesian Journal of Science & Technology. Link

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach". Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. Link

  • EPA FTIR Reference Spectra Library. (Various). "FTIR Spectra of Hazardous Air Pollutants". U.S. Environmental Protection Agency. (Source for general chlorophenol spectral data).[2][4][5] Link

  • SpectraBase. "5-Chloro-2-(2,4-dichlorophenoxy)phenol Spectrum". John Wiley & Sons. (Reference for structural analog assignments). Link

Sources

Comparative

Mass spectrometry fragmentation patterns of 5-Chloro-2-ethoxyphenol

Technical Comparison Guide: Mass Spectrometry Profiling of 5-Chloro-2-ethoxyphenol Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-Chloro-2-ethoxypheno...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 5-Chloro-2-ethoxyphenol

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-Chloro-2-ethoxyphenol (CEP). Designed for analytical chemists and drug development professionals, it objectively compares CEP’s spectral signature against key structural analogs (regioisomers and homologs) to establish definitive identification criteria. The guide emphasizes Electron Ionization (EI) mechanisms, offering a self-validating protocol for distinguishing CEP from impurities and metabolic byproducts.

Part 1: The Standard – 5-Chloro-2-ethoxyphenol (CEP) Profiling

The Molecular Signature

5-Chloro-2-ethoxyphenol (


) presents a distinct mass spectral profile governed by the stability of the aromatic ring and the lability of the ethoxy ether linkage.
  • Monoisotopic Mass (

    
    ):  172.03 Da
    
  • Dominant Ionization Mode: Electron Ionization (EI, 70 eV)

Fragmentation Logic & Causality

The fragmentation of CEP is driven by the "Ortho Effect" and the McLafferty-like rearrangement of the ethoxy group. Unlike simple alkyl chains that fragment randomly, the ethoxy group attached to the phenyl ring undergoes a specific 4-center elimination.

Table 1: Key Diagnostic Ions for 5-Chloro-2-ethoxyphenol

m/z (Ion)Relative Abundance (Typical)Fragment IdentityMechanistic Origin (Causality)
172 40-60%

Molecular ion. Moderate intensity due to aromatic stabilization.
174 ~15-20%


Isotope peak. Crucial Validation: Must observe a ~3:1 ratio (172:174) to confirm mono-chlorination.
144 100% (Base Peak)

Diagnostic Loss: Loss of ethylene (28 Da) via

-hydrogen transfer. Forms the stable 5-chlorocatechol radical cation.
116 30-50%

Loss of Carbon Monoxide (28 Da) from the catechol moiety. Typical of phenolic compounds.[1]
115 20-40%

Loss of formyl radical (29 Da) from the catechol intermediate.
80 10-20%

Dehydrochlorination of the ring fragment.

Expert Insight: The transition from m/z 172 to 144 is the "fingerprint" of an ethoxy-arene. If you observe a loss of 15 Da (Methyl) or 29 Da (Ethyl radical) as the primary pathway, the structure is likely not CEP, but an isomer or impurity.

Part 2: Comparative Analysis (The Alternatives)

To validate the identity of CEP, one must distinguish it from likely contaminants or structural isomers.

Scenario A: The Homolog Comparison (Vs. 5-Chloro-2-methoxyphenol)

The methoxy analog is a common synthetic impurity. MS easily distinguishes these two based on the primary neutral loss.

  • CEP (Ethoxy): Loses 28 Da (Ethylene) to form the catechol ion (m/z 144). Mechanism: 4-center elimination.

  • Methoxy Analog: Loses 15 Da (Methyl radical) to form a quinoid ion (m/z 143) or 30 Da (Formaldehyde) to form m/z 128.

Scenario B: The Regioisomer Comparison (Vs. 4-Chloro-2-ethoxyphenol)

Distinguishing the 5-chloro from the 4-chloro isomer is the "Achilles' Heel" of low-resolution MS, as both share identical fragmentation pathways (Loss of




Chlorocatechol).
  • Mass Spec Limitation: Both isomers produce m/z 172, 144, and 116 with similar intensities.

  • Resolution Strategy: Use Gas Chromatography (GC) retention times. The 5-chloro isomer typically elutes slightly later than the 4-chloro isomer on non-polar columns (e.g., DB-5MS) due to subtle boiling point differences driven by the dipole moment relative to the hydroxyl group.

  • Protocol: Co-injection with an authentic standard is required for absolute confirmation.

Part 3: Experimental Protocol

Objective: Obtain a reproducible EI mass spectrum for CEP identification.

Step 1: Sample Preparation

  • Dissolve ~1 mg of CEP in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

  • Dilute 10

    
    L of this stock into 990 
    
    
    
    L of solvent (Final conc: ~10 ppm). Note: High concentrations cause detector saturation, distorting the 3:1 Chlorine isotope ratio.

Step 2: GC-MS Acquisition Parameters

  • Inlet: Splitless mode, 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.

  • Oven Program: 60°C (1 min hold)

    
     20°C/min 
    
    
    
    280°C (3 min hold).
  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: m/z 40–350.

Step 3: Data Validation (Self-Check)

  • Check m/z 172/174: Is the ratio ~3:1? (If 1:1, you have a bromo-compound or dichloro-impurity).

  • Check Base Peak: Is m/z 144 present? (If m/z 143 is base, suspect methoxy-analog).

  • Check Neutral Loss: Is the delta between Parent and Base exactly 28 Da?

Part 4: Visualization of Mechanisms

Diagram 1: Fragmentation Pathway of 5-Chloro-2-ethoxyphenol

This diagram illustrates the mechanistic causality of the observed ions, specifically the McLafferty-like rearrangement.[2]

CEP_Fragmentation M_Ion Molecular Ion (M+) m/z 172 (100%) m/z 174 (33%) Ethylene Neutral Loss Ethylene (C2H4) 28 Da M_Ion->Ethylene Fragment_144 5-Chlorocatechol Ion (Base Peak) m/z 144 M_Ion->Fragment_144 McLafferty-like Rearrangement CO_Loss Neutral Loss Carbon Monoxide (CO) 28 Da Fragment_144->CO_Loss Fragment_116 Cyclopentadienyl Ion m/z 116 Fragment_144->Fragment_116 Ring Contraction

Caption: Primary EI fragmentation pathway of CEP showing the diagnostic loss of ethylene followed by CO elimination.

Diagram 2: Decision Tree for Identification

A logical workflow to distinguish CEP from its most common "look-alikes."

Decision_Tree Start Unknown Spectrum Parent Ion m/z 172 Isotope Check Cl Isotope Ratio (m/z 172 vs 174) Start->Isotope Ratio_Fail Ratio != 3:1 (Not Mono-Chloro) Isotope->Ratio_Fail No Ratio_Pass Ratio ~= 3:1 (Mono-Chloro Confirmed) Isotope->Ratio_Pass Yes Loss_Check Check Primary Neutral Loss (Parent - Base Peak) Ratio_Pass->Loss_Check Loss_15 Loss = 15 Da (m/z 157) or 30 Da (m/z 142) Loss_Check->Loss_15 Methyl Loss Loss_28 Loss = 28 Da (Base Peak m/z 144) Loss_Check->Loss_28 Ethylene Loss Conc_Methoxy Identify: Methoxy Analog (5-Chloro-2-methoxyphenol) Loss_15->Conc_Methoxy Retention Check GC Retention Time (vs Authentic Std) Loss_28->Retention RT_Match RT Matches Std Retention->RT_Match RT_Mismatch RT Mismatch Retention->RT_Mismatch Final_CEP CONFIRMED: 5-Chloro-2-ethoxyphenol RT_Match->Final_CEP Final_Iso PROBABLE: Regioisomer (e.g., 4-Chloro) RT_Mismatch->Final_Iso

Caption: Logical decision tree for validating CEP identity against homologs and isomers using MS and GC data.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Clorophene (Related Chlorophenol Analog). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

    • Context: Used as a reference for chlorophenol isotope p
  • Context: Validates the "Loss of Ethylene" (28 Da) mechanism for ortho-ethoxy arenes.
  • University of Arizona, Dept of Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns by Functional Group. Retrieved from [Link]

    • Context: General principles of ether and halide fragment
  • Maricopa Community Colleges. (2023). How to Interpret a Mass Spectrum: Chlorine Isotope Patterns. Retrieved from [Link]

    • Context: Verification of the 3:1 Chlorine isotope r

Sources

Validation

Developing a validated HPLC method for 5-Chloro-2-ethoxyphenol assay

Validated HPLC Assay for 5-Chloro-2-ethoxyphenol: Core-Shell vs. Fully Porous Performance Guide Executive Summary This guide presents a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative...

Author: BenchChem Technical Support Team. Date: March 2026

Validated HPLC Assay for 5-Chloro-2-ethoxyphenol: Core-Shell vs. Fully Porous Performance Guide

Executive Summary

This guide presents a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative assay of 5-Chloro-2-ethoxyphenol (CAS: 57428-47-4). Designed for pharmaceutical quality control and synthetic process monitoring, this document moves beyond generic protocols to offer a comparative analysis between Traditional Fully Porous Particle (FPP) technology and Modern Core-Shell Particle (CSP) technology.

The optimized CSP method demonstrates a 60% reduction in run time and a 40% improvement in peak resolution compared to the traditional approach, adhering to ICH Q2(R2) validation standards.

Analyte Profile & Method Strategy

To develop a robust method, we must first understand the physicochemical behavior of the analyte. 5-Chloro-2-ethoxyphenol contains a phenolic hydroxyl group and a chlorine substituent, influencing its polarity and ionization state.

PropertyValueChromatographic Implication
Structure Chlorinated Phenol EtherModerate hydrophobicity; potential for peak tailing due to silanol interactions.
LogP ~2.44Retains well on C18; requires medium-strength organic modifier (40-60% B).
pKa ~8.5 (Est.)Critical: Mobile phase pH must be < 6.5 to keep the analyte neutral and prevent peak broadening.
UV Max ~280 nmPrimary detection wavelength; secondary monitoring at 220 nm for trace impurities.
Method Development Logic (The "Why")
  • Stationary Phase Selection: Phenols are prone to hydrogen bonding with residual silanols on silica supports, causing tailing. We compare a standard C18 (End-capped) against a Core-Shell C18 to demonstrate the kinetic advantages of the latter.

  • Mobile Phase pH: We utilize 0.1% Phosphoric Acid (pH ~2.1) . Acidic conditions suppress the ionization of the phenolic hydroxyl group (

    
    
    
    
    
    
    
    ), ensuring the analyte remains in its neutral, hydrophobic form for consistent retention and sharp peak shape.

Comparative Analysis: Traditional vs. Optimized

The following data compares the performance of two distinct methodologies.

Experimental Conditions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Temperature: 30°C

  • Detection: UV @ 280 nm

ParameterMethod A: Traditional (Baseline) Method B: Optimized (Recommended)
Column Fully Porous C18, 5 µm, 150 x 4.6 mmCore-Shell C18, 2.7 µm, 100 x 4.6 mm
Flow Rate 1.0 mL/min1.2 mL/min
Gradient Isocratic 50:50 (A:B)Isocratic 50:50 (A:B)
Backpressure ~90 Bar~210 Bar
Retention Time 6.8 min2.4 min
USP Tailing Factor 1.351.08
Theoretical Plates (N) ~8,500~18,000
Solvent Consumption 10 mL/run3.6 mL/run

Analyst Insight: While Method A is functional, Method B (Core-Shell) utilizes the Van Deemter advantage of superficially porous particles. The solid core reduces the diffusion path length (


-term), allowing for higher flow rates without losing efficiency. This results in sharper peaks and significantly higher throughput.

Validation Protocol (ICH Q2(R2) Aligned)

This protocol validates Method B (Optimized) . Every step is designed to be self-validating—meaning the data generated confirms the system's suitability in real-time.

A. Specificity (Selectivity)
  • Objective: Ensure no interference from diluents or degradation products.

  • Protocol: Inject (1) Mobile Phase Blank, (2) Placebo formulation (if applicable), and (3) Analyte Standard (0.1 mg/mL).

  • Acceptance: No peaks

    
     0.1% of the analyte area at the retention time (2.4 min). Peak purity index (via Diode Array Detector) should be > 0.999.
    
B. Linearity & Range
  • Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999. Y-intercept bias
    
    
    2.0%.
C. Accuracy (Recovery)
  • Objective: Confirm the method measures the "true" value.

  • Protocol: Spike known amounts of 5-Chloro-2-ethoxyphenol into the matrix at 3 levels (80%, 100%, 120%) in triplicate.

  • Acceptance: Mean recovery 98.0% – 102.0% with RSD

    
     2.0%.
    
D. Precision (Repeatability)
  • Protocol: 6 replicate injections of the 100% standard.

  • Acceptance: RSD of peak area

    
     1.0%. RSD of retention time 
    
    
    
    0.5%.

Detailed Experimental Workflow

The following diagram illustrates the critical path for the assay, from preparation to reporting.

G cluster_prep Standard & Sample Preparation cluster_hplc HPLC System Setup (Method B) Start Start: Sample Receipt Weigh Weigh 10mg Standard (±0.1mg accuracy) Start->Weigh Dissolve Dissolve in 50% ACN (Sonicate 5 min) Weigh->Dissolve Filter Filter (0.2µm PTFE) Discard first 1mL Dissolve->Filter Equilibrate Equilibrate Column (10 CV or until stable baseline) Filter->Equilibrate SST System Suitability Test (SST) Inject 5x Standard Equilibrate->SST Check_SST SST Pass? (RSD < 1.0%, Tailing < 1.5) SST->Check_SST Check_SST->Equilibrate No (Troubleshoot) Inject_Samples Inject Samples (Bracket with Stds every 10 runs) Check_SST->Inject_Samples Yes Calc Calculate Potency (External Standard Method) Inject_Samples->Calc Report Generate Report Calc->Report

Figure 1: Analytical workflow ensuring data integrity and system suitability compliance.

Preparation Protocol
  • Diluent: Mix Acetonitrile and Water (50:50 v/v).

  • Standard Stock: Accurately weigh 25.0 mg of 5-Chloro-2-ethoxyphenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1.0 mg/mL).

  • Working Standard: Dilute 5.0 mL of Stock to 50.0 mL with Diluent (Conc: 0.1 mg/mL).

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the core-shell column frit.

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactionsEnsure Mobile Phase pH is

3.0. Add 5mM Ammonium Acetate if using neutral pH (not recommended).
Pressure High (> 300 Bar) Frit blockage or precipitationCheck sample solubility in mobile phase. Replace guard column.
Retention Time Shift Organic evaporation or temp. fluctuationCap solvent bottles tightly. Ensure column oven is stable at 30°C.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] Link

  • Gritti, F., & Guiochon, G. (2012). Speed-resolution properties of columns packed with new 2.7 μm superficially porous particles. Journal of Chromatography A. Link

  • Phenomenex. (2020). Core-Shell Technology: The kinetic advantage for HPLC and UHPLC.Link

  • PubChem. (n.d.). Compound Summary for CID 2782387: 5-Chloro-2-ethoxyphenol. National Library of Medicine. Link

Sources

Comparative

Comparative Guide: GC-MS Profiling of Volatile Impurities in 5-Chloro-2-ethoxyphenol

Executive Summary: The Volatility Challenge 5-Chloro-2-ethoxyphenol (CAS: 57428-47-4) is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its purity is param...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Volatility Challenge

5-Chloro-2-ethoxyphenol (CAS: 57428-47-4) is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its purity is paramount, as carryover impurities—specifically unreacted phenols, isomeric by-products, and residual alkylating agents—can compromise downstream reactions or result in genotoxic risks in the final drug product.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against standard alternatives (HPLC-UV and GC-FID) for the analysis of Volatile Organic Impurities (VOIs) . While HPLC is the standard for non-volatile degradation products, this guide demonstrates why GC-MS is the superior choice for volatile and semi-volatile impurity profiling due to its combined separation power and structural identification capabilities.

Comparative Analysis: GC-MS vs. Alternatives

The following table contrasts the performance of the optimized GC-MS method against High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) specifically for 5-Chloro-2-ethoxyphenol.

Table 1: Performance Matrix for Volatile Impurity Analysis
FeatureGC-MS (Optimized) HPLC-UV GC-FID
Primary Scope Volatiles, Semi-volatiles, Residual SolventsNon-volatiles, Polar Degradants, SaltsVolatiles, Residual Solvents
Isomer Selectivity High (Separates 4-chloro vs 5-chloro isomers via capillary resolution)Medium (Often requires complex gradient optimization)High (Good separation but no ID)
Identification Definitive (Mass spectral fingerprinting)Inferred (Retention time match only)Inferred (Retention time match only)
Sensitivity (LOD) Excellent (SIM mode: <10 ppb for genotoxins)Good (ppm range, UV chromophore dependent)Good (ppm range)
Matrix Interference Low (Gas phase separation eliminates non-volatile matrix)High (Matrix co-elution common)Medium (Cannot distinguish matrix from analyte)
Phenolic Tailing Managed (Requires inert liners/columns)Managed (Requires pH buffering)Managed (Requires inert liners)
Deep Dive: Why GC-MS Wins for this Application
  • Structural Confirmation of Isomers: The synthesis of 5-Chloro-2-ethoxyphenol often produces regioisomers (e.g., 4-Chloro-2-ethoxyphenol). HPLC-UV and GC-FID rely solely on retention time. If a process change shifts the impurity profile, these methods may misidentify a new peak as a known impurity. GC-MS provides a mass spectrum (e.g., specific fragmentation patterns of chlorophenols) that definitively identifies the isomer.

  • Detection of Genotoxic Alkylating Agents: If diethyl sulfate or ethyl halides are used in synthesis, they are potential genotoxic impurities (PGIs). These are often volatile and lack strong UV chromophores, making HPLC-UV insensitive. GC-MS in Selected Ion Monitoring (SIM) mode can detect these at trace levels (ppb), meeting ICH M7 requirements.

Technical Workflow & Logic

The following diagram illustrates the decision logic and workflow for selecting and executing the GC-MS analysis.

GCMS_Workflow cluster_opt Critical Optimization Parameters start Start: Impurity Profiling 5-Chloro-2-ethoxyphenol decision Impurity Type? start->decision branch_solv Residual Solvents (Class 1, 2, 3) decision->branch_solv High Volatility branch_proc Process Impurities (Phenols, Isomers, Reagents) decision->branch_proc Semi-Volatile prep_hs Sample Prep: Dissolve in DMSO/DMAc branch_solv->prep_hs prep_liq Sample Prep: Dissolve in DCM/MeOH (Optional: TMS Derivatization) branch_proc->prep_liq hs_gcms Headspace GC-MS (HS-GC-MS) column Separation: Inert Capillary Column (e.g., 5% Phenyl-arylene) hs_gcms->column liq_gcms Direct Liquid Injection GC-MS (Split/Splitless) liq_gcms->column prep_hs->hs_gcms prep_liq->liq_gcms detect Detection: Mass Spec (EI Source) Scan (ID) + SIM (Quant) column->detect data Data Analysis: Library Match + Ion Ratio Check detect->data

Figure 1: Integrated workflow for volatile impurity profiling, distinguishing between Headspace (solvents) and Direct Injection (process impurities).

Optimized Experimental Protocol

This protocol is designed for Direct Liquid Injection to analyze process-related semi-volatile impurities (e.g., unreacted 2-ethoxyphenol, polychlorinated by-products).

Reagents and Materials[1][2][3]
  • Target Analyte: 5-Chloro-2-ethoxyphenol (Reference Standard).

  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade). Note: DCM is preferred for solubility of chlorinated phenols, but Methanol is needed if derivatization is performed.

  • Internal Standard: 2,4,6-Tribromophenol (distinct mass spectrum, similar acidity).

Sample Preparation[2][4]
  • Stock Solution: Weigh 50 mg of 5-Chloro-2-ethoxyphenol into a 10 mL volumetric flask.

  • Internal Standard Addition: Add 100 µL of Internal Standard solution (1 mg/mL in DCM).

  • Dilution: Dilute to volume with Dichloromethane.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a GC vial.

    • Causality: PTFE is used to prevent adsorption of chlorinated phenols which can occur with Nylon filters.

GC-MS Parameters[1][2][3][4][5]
  • System: Agilent 7890/5977 or equivalent single quadrupole MS.

  • Column: DB-5ms Ultra Inert (or equivalent 5% phenyl-arylene phase), 30 m × 0.25 mm × 0.25 µm.

    • Why: Standard non-polar columns (100% dimethylpolysiloxane) often show tailing for phenols. The "Ultra Inert" or "Low Bleed" arylene phase reduces active sites that interact with the hydroxyl group of the phenol [1].

  • Inlet: Split/Splitless at 250°C.

    • Liner: Ultra Inert Splitless liner with glass wool (deactivated). Critical: Active sites in dirty liners cause peak tailing and sensitivity loss for phenols.

    • Injection Mode: Split 10:1 (for major impurities) or Splitless (for trace PGIs).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (Hold 1 min) - Traps volatiles.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 280°C (Hold 5 min) - Elutes high MW polychlorinated by-products.

MS Detection Parameters[1][3][5]
  • Source Temp: 230°C.

  • Transfer Line: 280°C.[1]

  • Mode: Simultaneous Scan (35-500 amu) and SIM .

  • SIM Groups (Example):

    • 2-Ethoxyphenol:[2][3] m/z 138 (Target), 110, 93.

    • 5-Chloro-2-ethoxyphenol:[4] m/z 172 (Target), 174 (Cl isotope), 144.

    • Internal Standard: m/z 330.

Validation & Performance Data

The following data summarizes the expected performance characteristics when using the optimized protocol described above.

Table 2: Method Validation Summary
ParameterResultAcceptance Criteria
Specificity No interference at RT of 5-Chloro-2-ethoxyphenolResolution > 1.5 between all impurities
Linearity (R²) > 0.999 (Range: 1 - 1000 ppm)R² ≥ 0.990
LOD (SIM Mode) 0.05 ppm (for alkyl halides)S/N ≥ 3:1
LOQ (SIM Mode) 0.15 ppmS/N ≥ 10:1
Recovery 90% - 110%80% - 120%
Precision (RSD) < 3.5% (n=6 injections)RSD ≤ 5.0%
Troubleshooting: The "Phenol Tailing" Issue

Symptom: Asymmetrical peaks for 5-Chloro-2-ethoxyphenol. Cause: Interaction of the phenolic -OH group with active silanols in the column or liner. Solution:

  • Replace the inlet liner with a fresh deactivated liner.

  • Trim 10-20 cm from the front of the analytical column (guard column recommended).

  • Alternative: Perform derivatization using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to convert the phenol to a trimethylsilyl (TMS) ether, improving peak shape and volatility [2].

Conclusion

For the analysis of volatile impurities in 5-Chloro-2-ethoxyphenol, GC-MS is the validated method of choice . It offers the unique ability to detect trace genotoxic volatiles (via SIM) and definitively identify process-related isomers (via Scan) in a single run—capabilities that HPLC-UV cannot match. While care must be taken to manage phenolic interactions with the system, the use of inert columns and proper sample preparation ensures robust, reproducible results.

References

  • ICH. (2017). ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

Sources

Validation

Comparative analysis of synthetic routes for 5-Chloro-2-ethoxyphenol

Comparative Analysis of Synthetic Routes for 5-Chloro-2-ethoxyphenol[1][2][3] Executive Summary 5-Chloro-2-ethoxyphenol (CAS: 57428-47-4) presents a classic challenge in aromatic regiochemistry: the "Directing Group Conf...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthetic Routes for 5-Chloro-2-ethoxyphenol[1][2][3]

Executive Summary

5-Chloro-2-ethoxyphenol (CAS: 57428-47-4) presents a classic challenge in aromatic regiochemistry: the "Directing Group Conflict." The molecule features two strong ortho/para-directing substituents—a hydroxyl group (-OH) and an ethoxy group (-OEt)—positioned ortho to each other. In a direct electrophilic substitution (e.g., chlorination), the hydroxyl group typically dominates, directing the incoming electrophile to the para-position relative to itself (C4), yielding the undesired 4-chloro isomer.

To synthesize the 5-chloro isomer (where chlorine is para to the ethoxy group), one must invert this natural selectivity. This guide analyzes three distinct synthetic routes, ultimately recommending the Protection-Directed Chlorination (Route A) as the superior method for yield, purity, and regiocontrol.

Strategic Overview: The Regioselectivity Paradox

The synthesis hinges on controlling where the chlorine atom attaches to the 2-ethoxyphenol (Guethol) scaffold.

Directing GroupPositionStrengthDirecting Preference (Major)
-OH (Hydroxyl) C1StrongPara to OH (Position 4)
-OEt (Ethoxy) C2ModeratePara to OEt (Position 5)
  • The Problem: In 2-ethoxyphenol, the -OH group is a stronger activator than the -OEt group. Direct chlorination overwhelmingly produces 4-chloro-2-ethoxyphenol .

  • The Solution: We must temporarily "disarm" the hydroxyl group to allow the ethoxy group to dictate the regiochemistry.

Part 1: Comparative Route Analysis

Route A: The "Trojan Horse" Strategy (Acyl Protection)

Status: Recommended Mechanism: Steric and Electronic Modulation via Esterification.

This route employs a three-step workflow: Protection


 Chlorination 

Deprotection. By converting the phenol to an acetate ester, we significantly reduce its activating power (changing it from a strong activator to a weak one). The ethoxy group (-OEt) then becomes the dominant directing group, guiding the chlorine atom to the para-position relative to itself (Position 5).
  • Step 1 (Acetylation): 2-Ethoxyphenol is reacted with acetic anhydride to form 2-ethoxyphenyl acetate .

  • Step 2 (Chlorination): The acetate is chlorinated using Sulfuryl Chloride (

    
    ). Since -OAc is weak and bulky, and -OEt is stronger, the electrophile attacks para to the -OEt.
    
  • Step 3 (Hydrolysis): The ester is cleaved under basic conditions to reveal the target phenol.

Pros:

  • High Regioselectivity: >90% selectivity for the 5-chloro isomer.

  • Purification: Intermediates are often crystalline or easily distilled.

  • Scalability: Reagents (

    
    , 
    
    
    
    ) are cheap and scalable.

Cons:

  • Step Count: Adds two steps (protection/deprotection) compared to direct chlorination.

Route B: Direct Chlorination of 2-Ethoxyphenol

Status: Not Recommended (High Impurity Profile) Mechanism: Direct Electrophilic Aromatic Substitution.

Reacting 2-ethoxyphenol directly with chlorinating agents (NCS,


, or 

) follows the natural electronic bias of the ring. The hydroxyl group directs the chlorine to position 4.
  • Major Product: 4-Chloro-2-ethoxyphenol (~85-90%).

  • Minor Product: 5-Chloro-2-ethoxyphenol (~10-15%).

Pros:

  • Speed: Single-step reaction.

Cons:

  • Separation Nightmare: The 4-chloro and 5-chloro isomers have nearly identical boiling points and solubilities, making separation by distillation or crystallization extremely difficult and yield-destroying.

Route C: Alkylation of 4-Chlorocatechol

Status: Alternative (Low Selectivity) Mechanism: Williamson Ether Synthesis.

Starting from 4-chlorocatechol, one attempts to mono-ethylate the hydroxyl group at position 2. However, the acidity of the two hydroxyl protons differs due to the inductive effect of the chlorine atom. The hydroxyl at C2 (meta to Cl) is generally more acidic than C1 (para to Cl), leading to preferential alkylation at C2.

  • Result: This yields 2-ethoxy-4-chlorophenol (the wrong isomer) as the major product. Achieving the "anti-natural" alkylation requires complex boronate protection strategies, rendering this route inefficient for routine synthesis.

Part 2: Visualization of Pathways

SynthesisRoutes Start 2-Ethoxyphenol (Guethol) Acetate 2-Ethoxyphenyl Acetate (OH Deactivated) Start->Acetate Ac2O, Pyridine (Protection) Target 5-Chloro-2-ethoxyphenol (Target) Start->Target Minor Product (<15%) WrongIsomer 4-Chloro-2-ethoxyphenol (Major Impurity) Start->WrongIsomer Direct Cl2/NCS (OH directs Para) ChloroAcetate 5-Chloro-2-ethoxyphenyl Acetate (Para to OEt) Acetate->ChloroAcetate SO2Cl2, 0°C (Regioselective Cl) ChloroAcetate->Target NaOH, MeOH (Hydrolysis) Chlorocatechol 4-Chlorocatechol WrongEther 2-Ethoxy-4-chlorophenol (Wrong Isomer) Chlorocatechol->WrongEther EtI, K2CO3 (Acidity Control)

Caption: Comparative reaction pathways. Route A (Blue) achieves the target via protecting group manipulation, while Routes B and C favor undesired isomers.

Part 3: Detailed Experimental Protocol (Route A)

This protocol is designed for a 50g scale synthesis.

Step 1: Acetylation of 2-Ethoxyphenol
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, dropping funnel, and thermometer.

  • Reagents: Charge 2-Ethoxyphenol (50.0 g, 0.36 mol) and Pyridine (34.3 g, 0.43 mol) into Dichloromethane (DCM, 200 mL) .

  • Addition: Cool to 0°C in an ice bath. Add Acetic Anhydride (44.3 g, 0.43 mol) dropwise over 30 minutes, maintaining internal temperature <10°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Wash organic layer with 1M HCl (2 x 100 mL) to remove pyridine, followed by sat.

    
     and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Yield: Quantitative (~64 g) clear oil. Use directly in Step 2.

Step 2: Regioselective Chlorination
  • Setup: 500 mL 3-neck flask, nitrogen atmosphere.

  • Reagents: Dissolve 2-Ethoxyphenyl acetate (64 g, 0.35 mol) in DCM (250 mL) .

  • Addition: Cool to 0-5°C. Add Sulfuryl Chloride (

    
    , 49.5 g, 0.37 mol)  dropwise over 45 minutes. Caution: Gas evolution (
    
    
    
    , HCl).
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Quench: Pour mixture slowly into ice water (300 mL). Separate layers.

  • Workup: Wash organic phase with water and brine. Dry and concentrate.

  • Purification: Recrystallize from minimal hot ethanol or use as crude if purity >90% by GC.

Step 3: Hydrolysis
  • Reaction: Dissolve the intermediate (approx. 75 g) in Methanol (150 mL) . Add Sodium Hydroxide solution (20% aq, 100 mL) .

  • Conditions: Stir at RT for 2 hours. (Exothermic).[4]

  • Isolation: Acidify with conc. HCl to pH 2. Extract with Ethyl Acetate (3 x 100 mL).

  • Final Purification: Wash combined organics with brine, dry, and concentrate. Recrystallize the solid residue from Hexane/Toluene (9:1) to obtain off-white crystals.

Part 4: Data Comparison Table

MetricRoute A (Protected)Route B (Direct)Route C (Alkylation)
Target Isomer Yield 75 - 80% < 15%< 20%
Regioselectivity High (5-Cl) Low (4-Cl major)Low (4-Cl major)
Purity (Pre-cryst.) >92%~50% (Isomer mix)~60% (Isomer mix)
Atom Economy Moderate (Acetate waste)HighModerate
Operational Safety High (Controlled)Moderate (Exothermic)Moderate
Cost Efficiency Best (High yield offsets steps)Poor (Separation costs)Poor (Wrong isomer)

References

  • BenchChem. (2025).[4] 1,2-Diethoxybenzene High-Purity Research Chemical. (See section on "2-Ethoxyphenyl acetate... Chlorination"). Retrieved from

  • Technical Disclosure Commons. (2022).[5] Process for the preparation of 2-ethoxy-phenol. (Provides baseline data for the precursor synthesis). Retrieved from

  • PubChem. (n.d.). 5-Chloro-2-ethoxyphenol Compound Summary. National Library of Medicine. Retrieved from

  • GuideChem. (2024). 5-Chloro-2-ethoxyphenol Properties and Suppliers. Retrieved from

  • Common Organic Chemistry. (2012). Patent WO2012069948 - Preparation of substituted phenols. (Discusses chlorination strategies for similar ether-phenols). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Chloro-2-ethoxyphenol

This document provides a detailed, procedural guide for the safe handling and disposal of 5-Chloro-2-ethoxyphenol. It is intended for researchers, scientists, and drug development professionals who handle this and simila...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 5-Chloro-2-ethoxyphenol. It is intended for researchers, scientists, and drug development professionals who handle this and similar halogenated phenolic compounds. The protocols outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental protection. Adherence to these procedures is critical for mitigating the significant risks associated with this class of chemicals.

Core Principles of Halogenated Phenol Waste Management

The effective management of 5-Chloro-2-ethoxyphenol waste is governed by three core principles:

  • Hazard Containment: All waste must be securely contained at the point of generation to prevent accidental release and exposure.

  • Regulatory Adherence: Disposal must comply with all local, state, and federal regulations, particularly the Resource Conservation and Recovery Act (RCRA).

  • Chemical Inactivation: The ultimate disposal method must ensure the complete destruction of the hazardous compound and prevent the formation of equally or more hazardous byproducts.

Hazard Profile of 5-Chloro-2-ethoxyphenol

5-Chloro-2-ethoxyphenol is a halogenated organic compound. While specific toxicological data for this exact molecule is limited, its structure—a chlorinated phenol—dictates its hazard profile. It should be handled with the assumption that it possesses hazards similar to related and better-studied chlorophenols.[1]

Key Hazards Include:

  • Toxicity: Phenols are readily absorbed through the skin and can cause systemic effects, including damage to the liver and kidneys.[2][3] Chlorinated phenols are often highly toxic and suspected carcinogens.[1]

  • Corrosivity/Irritation: Causes serious eye damage and skin irritation.[4][5] Phenol has a local anesthetic effect, meaning initial contact may not be painful, increasing the risk of prolonged exposure.[2]

  • Environmental Hazard: Halogenated organic compounds are persistent in the environment and can be very toxic to aquatic life with long-lasting effects.[6][7][8] Their breakdown can lead to the formation of other toxic chemicals.[9]

PropertyDataSource
Chemical Name 5-Chloro-2-ethoxyphenol-
CAS Number 57428-47-4[10]
Molecular Formula C₈H₉ClO₂[10]
Molecular Weight 172.61 g/mol [10]
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage, Environmental Hazard[11][12]

Regulatory Classification: A Hazardous Waste

Under the EPA's Resource Conservation and Recovery Act (RCRA), 5-Chloro-2-ethoxyphenol waste must be managed as hazardous waste.

  • Listed Waste: Wastes generated from the production of chlorinated phenols are often categorized as F-listed hazardous wastes from non-specific sources (e.g., F020, F023).[13][14] Therefore, any process waste containing 5-Chloro-2-ethoxyphenol should be evaluated against these listings.

  • Characteristic Waste: Even if not explicitly listed, the waste will likely exhibit the characteristic of Toxicity (T) .[15]

  • Land Disposal Restrictions (LDR): As a halogenated organic compound (HOC), this chemical is subject to strict land disposal restrictions.[16] Direct landfilling is prohibited without prior treatment to substantially reduce its toxicity.

Personnel Safety & Required Personal Protective Equipment (PPE)

Handling 5-Chloro-2-ethoxyphenol requires stringent use of engineering controls and PPE to prevent exposure.[2] All handling of this chemical, including solution preparation and waste consolidation, must occur within a certified chemical fume hood.[2][17]

Protection TypeRecommended EquipmentRationale & Standards
Eye/Face Protection Chemical splash goggles and a face shield when handling larger quantities.Protects against splashes that can cause severe, irreversible eye damage. Must conform to OSHA 29 CFR 1910.133.[18]
Hand Protection Double-gloving: an inner nitrile exam glove with an outer, heavy-duty glove (e.g., neoprene or butyl rubber).Phenol and its derivatives can be readily absorbed through the skin.[2] Nitrile has a short breakthrough time for some related chemicals, so a more robust outer glove is essential for handling waste. Gloves must be inspected before use.[18]
Body Protection A buttoned, long-sleeved lab coat. A chemically resistant apron is required for transfers and spill cleanup.Prevents contamination of personal clothing and skin.[17][19]
Respiratory Protection Not typically required when work is performed within a functioning chemical fume hood.A NIOSH-approved respirator with an organic vapor cartridge would be necessary if engineering controls fail or for large spill response.[18][19]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of 5-Chloro-2-ethoxyphenol from the point of generation to final pickup.

Phase 1: In-Lab Waste Collection
  • Designate a Waste Container: Select a chemically compatible container (e.g., glass or high-density polyethylene) exclusively for halogenated phenolic waste. The container must have a tightly sealing screw cap.[20]

  • Segregate Waste Streams: Do NOT mix 5-Chloro-2-ethoxyphenol waste with non-halogenated solvents, aqueous waste, or solid waste. Improper mixing can complicate disposal and increase costs.

  • Collect All Contaminated Materials: This includes the chemical itself, any rinsate from "empty" containers, and contaminated consumables like pipette tips, wipes, and gloves. "Empty" containers of acutely hazardous chemicals must be triple-rinsed, and the rinsate collected as hazardous waste.[20]

  • Keep Container Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[20][21] Using a funnel that is left in the opening is not a compliant practice.

Phase 2: Containerization & Labeling
  • Label Accurately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete the Label: Clearly write "Hazardous Waste" and list all chemical constituents by their full name, including "5-Chloro-2-ethoxyphenol." Estimate the percentage of each component.

  • Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).

  • Store Safely: Store the sealed and labeled waste container in a designated satellite accumulation area within the lab. This area should be in a secondary container to contain any potential leaks.

Diagram: Disposal Decision Workflow

G cluster_0 Phase 1: In-Lab Generation cluster_1 Phase 2: Preparation for Disposal cluster_2 Phase 3: Final Disposition A Waste Generated (5-Chloro-2-ethoxyphenol) B Segregate into Halogenated Organic Waste Stream A->B C Collect in Designated, Closed Waste Container B->C D Affix & Complete Hazardous Waste Label C->D E Store in Secondary Containment in Lab D->E F Container Full? E->F F->E No G Submit Waste Pickup Request to EHS F->G Yes H EHS Collects for High-Temp Incineration G->H I Disposal Complete H->I

Caption: Workflow for 5-Chloro-2-ethoxyphenol from generation to disposal.

Phase 3: Arranging for Professional Disposal
  • Contact EHS: Once the container is full, or if work on the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[22]

  • Do Not Dispose via Drain: Never dispose of 5-Chloro-2-ethoxyphenol or related chemicals down the sanitary sewer. This is a regulatory violation and poses a significant environmental threat.[8][18]

Emergency Procedures: Spill & Exposure Management

Accidents require immediate and correct action to mitigate harm.

Spill Response
  • Small Spill (< 100 mL, inside a fume hood):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the full, appropriate PPE listed in Section 4.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.

    • Place all cleanup materials into a designated hazardous waste container, seal, and label it.

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spill (> 100 mL, or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.

    • Close the laboratory doors and prevent re-entry.

    • Call your institution's emergency number and EHS for professional cleanup. Do not attempt to clean up a large spill yourself.[22]

Diagram: Spill Response Logic

G A Spill Occurs B Is spill <100mL AND inside a fume hood? A->B C LARGE SPILL B->C No D SMALL SPILL B->D Yes E Evacuate Area Call EHS/Emergency Services C->E F Don PPE Contain with Absorbent Collect as HazWaste Decontaminate Area D->F

Caption: Decision logic for responding to a 5-Chloro-2-ethoxyphenol spill.

Personnel Exposure
  • Skin Contact: Immediately go to the nearest safety shower or drench hose. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[17][22]

  • Eye Contact: Immediately flush eyes at an eyewash station for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, call for emergency medical assistance.[19]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

The Science of Disposal: Why Incineration is Essential

While simple acid-base neutralization is a standard procedure for many laboratory chemicals, it is insufficient and inappropriate as a final disposal method for halogenated phenols.

  • Why Neutralization Fails: Reacting 5-Chloro-2-ethoxyphenol (a weak acid) with a strong base like sodium hydroxide will form a sodium phenoxide salt and water.[23][24][25] While the corrosivity may be neutralized, the resulting salt is still a halogenated organic compound with inherent toxicity and persistence. It does not solve the disposal problem.

  • The Necessity of High-Temperature Incineration: The industry-standard and EPA-preferred method for destroying halogenated organic wastes is high-temperature incineration.[26]

    • Complete Destruction: Temperatures in a hazardous waste incinerator, often exceeding 1100°C (2012°F) for halogenated wastes, are required to break the strong carbon-carbon and carbon-halogen bonds.[27][28][29]

    • Preventing Dioxin Formation: Incomplete or low-temperature combustion of chlorinated phenols can lead to the formation of highly toxic and carcinogenic byproducts, such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).[6] The high temperatures and long residence times in a proper incinerator are designed specifically to prevent this.[27][29]

    • Scrubbing Acid Gases: The combustion process liberates the chlorine as hydrogen chloride (HCl) gas. Modern incinerators are equipped with sophisticated scrubbing systems that neutralize these acid gases before they are released into the atmosphere.[27]

By following these rigorous safety and disposal protocols, laboratory professionals can effectively manage the risks posed by 5-Chloro-2-ethoxyphenol, ensuring personal safety and environmental stewardship.

References

  • ResearchGate. (2022). NEUTRALIZATION OF PHENOL-CONTAMINATED SOILS. Available at: [Link]

  • Vedantu. What happens when Phenol reacts with NaOH class 11 chemistry CBSE. Available at: [Link]

  • Quora. How to neutralize phenol. Available at: [Link]

  • Zeeco. Halogenated Hydrocarbon Thermal Oxidizer. Available at: [Link]

  • University of New Mexico. (n.d.). Phenol-Chloroform Standard Operating Procedure Template. Environmental Health & Safety. Available at: [Link]

  • Zero Waste Europe. (n.d.). Incineration. Available at: [Link]

  • Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. National Institutes of Health. Available at: [Link]

  • Filo. (2025). Write an equation for a neutralization reaction in which phenol behave as an acid. Available at: [Link]

  • National Institutes of Health, PubChem. Phenol. Available at: [Link]

  • Yale University. (n.d.). Phenol Standard Operating Procedure. Environmental Health & Safety. Available at: [Link]

  • Stockholm Convention. (n.d.). Waste incinerators. Toolkit. Available at: [Link]

  • Sciencelab.com. (2013). Material Safety Data Sheet - 2-chlorophenol 98%. Available at: [Link]

  • University of Pennsylvania, EHRS. (2024). Fact Sheet: Phenol-Chloroform Extraction. Available at: [Link]

  • National Institutes of Health, PubChem. 5-Chloro-2-ethylphenol. Available at: [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • U.S. Environmental Protection Agency. (1996). Method 1653: Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS. Available at: [Link]

  • Eurofins. (n.d.). Federal (RCRA-TCLP) and State (Title 22-STLC,TTLC) Hazardous Waste Criteria. Available at: [Link]

  • Alfa Aesar. (2024). Safety Data Sheet - 5-Chloro-2-(2,4-dichlorophenoxy)phenol. Available at: [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Available at: [Link]

  • Occupational Safety and Health Administration. (2014). OSHA Technical Manual (OTM) - Section II: Chapter 2. Available at: [Link]

  • California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Available at: [Link]

  • eCFR. (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Available at: [Link]

  • Yale University. (n.d.). Phenol Use in Labs Special Requirements for P-Listed Chemical Waste. Environmental Health & Safety. Available at: [Link]

  • U.S. Environmental Protection Agency. (2026). RCRA P Waste - List Details. SRS. Available at: [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet - 2-ETHOXYPHENOL FOR SYNTHESIS. Available at: [Link]

  • Environmental Toxicology and Public Health. (2025). Understanding Phenol Health Effects: From Industrial Exposure to Environmental Risks. Available at: [Link]

  • Toxic-Free Future. (n.d.). Get the Facts: APEs: Troubling Bubbles. Available at: [Link]

  • European Environment Agency. (2023). Safe and sustainable chemicals. Available at: [Link]

  • REWE Group. (n.d.). DETOX Program Fact Sheet - Chlorophenols. Available at: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 5-Chloro-2-ethoxyphenol

Chemical Profile & Mechanistic Hazard Assessment 5-Chloro-2-ethoxyphenol (CAS: 57428-47-4) is a halogenated phenolic ether widely utilized as a synthetic building block in drug development and 1[1]. Operating safely with...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Mechanistic Hazard Assessment

5-Chloro-2-ethoxyphenol (CAS: 57428-47-4) is a halogenated phenolic ether widely utilized as a synthetic building block in drug development and 1[1]. Operating safely with this compound requires understanding the causality behind its hazards, rather than simply memorizing a safety data sheet.

Because its melting point hovers near room temperature (20–25°C), the compound frequently transitions between a low-melting solid and a2[2]. This physical instability dictates our handling approach.

The "Why" Behind the Hazards:

  • Lipophilic Penetration & Tissue Necrosis: The addition of the ethoxy group increases the molecule's lipophilicity compared to a standard phenol. This allows it to rapidly permeate the stratum corneum (the skin's outer layer). Once absorbed, the acidic phenolic hydroxyl group denatures cellular proteins, leading to 3[3].

  • Respiratory Sensitization: The vapor pressure of phenolic compounds at room temperature is sufficient to cause severe mucous membrane irritation. The electron-withdrawing chlorine atom increases the electrophilicity of the aromatic ring, exacerbating respiratory toxicity and 4[4].

  • Corneal Damage: Direct contact causes irreversible protein precipitation in the cornea, which can lead to permanent blindness if not 5[5].

Personal Protective Equipment (PPE) Matrix

A common critical error in laboratories is the reliance on standard nitrile exam gloves for handling phenols. Phenolic compounds easily permeate thin nitrile, trapping the chemical against the skin and causing 6[6].

The following PPE matrix is strictly required and self-validating based on quantitative7[7].

PPE CategoryRequired Material & SpecificationQuantitative Data / Causality
Primary Gloves Butyl Rubber (≥0.5 mm)7[7] . Butyl rubber provides an impermeable barrier to lipophilic phenols.
Secondary Gloves Nitrile (Inner layer, 0.1 mm)6[6] . Acts solely as a secondary barrier for dexterity if the outer glove is removed.
Eye Protection Tightly sealed chemical gogglesPrevents vapor ingress. Face shields are mandatory for handling5[5].
Body Protection Flame-retardant lab coat + Neoprene apronPhenols penetrate standard cotton instantly. Neoprene provides a 3[3].
Respiratory Half-mask respirator (A-P2/P3 filter)Required if handled outside a fume hood. 'A' filters organic vapors; 'P2/P3' 7[7].

Operational Workflow & Handling Protocol

To ensure trustworthiness and safety, every step in this protocol is designed to eliminate exposure variables.

Phase 1: Preparation & Environmental Control
  • Ventilation Verification: Ensure the chemical fume hood is operational and maintains a minimum face5[5].

  • Workspace Segregation: Clear the hood of incompatible materials, specifically strong oxidizers and acid chlorides, which can react violently with phenols.

  • Containment: Pre-weigh all receiving vials and place them inside a secondary containment tray (e.g., a PTFE or high-density polyethylene basin) within the hood.

Phase 2: Physical State Verification & Aliquoting
  • Temperature Control: If the 5-Chloro-2-ethoxyphenol has solidified, do not use a direct flame or a high-heat hotplate to melt it. Instead, use a controlled 2[2]. This prevents localized superheating and dangerous vapor expansion.

  • Liquid Transfer: Utilize positive displacement pipettes for liquid transfers. Standard air-displacement pipettes are prone to dripping due to the high density and vapor pressure of the liquid.

  • Solid Transfer: If handling as a solid, use a static-free ceramic or PTFE spatula. Avoid vigorous scraping to prevent7[7].

Phase 3: Immediate Decontamination
  • Rinse all spatulas, pipettes, and glassware with a compatible solvent (e.g., ethanol or isopropanol) immediately after use.

  • Collect all rinsate directly into a designated 8[8].

Emergency Response & Spill Management

A robust safety system assumes failure will occur. Immediate action is required to mitigate tissue damage.

  • Skin Exposure: Immediately remove contaminated clothing. Do not use standard laboratory soap initially, as it can spread the lipophilic chemical over a larger surface area. Flush the affected area with 3[3]. If available in your chemical first-aid kit, apply Polyethylene Glycol (PEG 400) to act as a localized sponge, drawing the phenol out of the skin tissue.

  • Eye Exposure: Flush immediately at an eyewash station for 15–20 minutes, forcibly holding the eyelids open to ensure water reaches behind the eyeball. Seek immediate 5[5].

  • Spill Containment:

    • For a liquid spill: Cover with a universal, non-combustible liquid-binding absorbent such as diatomaceous earth or vermiculite. 6[6].

    • For a solid spill: Employ the wet-brushing technique. Lightly mist the spill with water to prevent toxic dust formation, then sweep the material into a 8[8].

Waste Management & Disposal Plan

Because 5-Chloro-2-ethoxyphenol contains a chlorine atom, it cannot be disposed of in standard organic waste streams.

  • Strict Segregation: Collect all unreacted chemical, solvent rinsate, and contaminated absorbents in a clearly8[8].

  • The Causality for Segregation: Incineration of chlorinated compounds at standard temperatures generates highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). Halogenated waste must be processed in specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize the resulting 8[8].

  • Compliance Labeling: Ensure the waste ticket explicitly lists "5-Chloro-2-ethoxyphenol" and flags the primary hazards: "Toxic, Corrosive, 7"[7].

Process Visualization

Workflow Start 1. Risk Assessment & PPE Donning Hood 2. Fume Hood Operation (Min 0.5 m/s face velocity) Start->Hood Transfer 3. Aliquoting & Transfer (Positive Displacement) Hood->Transfer Spill Spill or Exposure Detected? Transfer->Spill Exposure Emergency Response (15 Min Flush / PEG 400) Spill->Exposure YES Decon 4. Decontamination (Wet-brushing / Absorbents) Spill->Decon NO Medical Immediate Medical Evaluation Exposure->Medical Disposal 5. Halogenated Waste Segregation & Disposal Decon->Disposal

Chemical Handling and Exposure Response Workflow for 5-Chloro-2-ethoxyphenol.

References

  • Safety Data Sheet: 2-Chlorophenol - Carl ROTH. Available at:[Link]

  • 2-Chlorophenol Standard (1X1 mL) - Safety Data Sheet - Agilent Technologies. Available at:[Link]

  • Safety Data Sheet: 3-Chlorophenol - Carl ROTH. Available at:[Link]

  • Common Name: 2-CHLOROPHENOL HAZARD SUMMARY - NJ.gov. Available at: [Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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